4-Thiomorpholin-4-ylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiomorpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMHCYFKUFFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620315 | |
| Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722549-99-7 | |
| Record name | 4-(4-Thiomorpholinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722549-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Thiomorpholin-4-ylpyridin-2-amine chemical structure and properties
Topic: 4-Thiomorpholin-4-ylpyridin-2-amine Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Identity
4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Structurally, it consists of a pyridine ring substituted with a primary amine at the C2 position and a thiomorpholine ring at the C4 position.
This compound serves as a critical bioisostere for the more common morpholine analogues. The substitution of oxygen with sulfur in the saturated ring alters lipophilicity (LogP), metabolic stability, and hydrogen bonding potential, making it a strategic tool for optimizing the pharmacokinetic (PK) profiles of lead compounds.
Chemical Identity Data
| Property | Detail |
| IUPAC Name | 4-(Thiomorpholin-4-yl)pyridin-2-amine |
| CAS Number | 722549-99-7 |
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.28 g/mol |
| SMILES | NC1=NC=CC(N2CCSCC2)=C1 |
| InChI Key | VHXIGWBNHFNHHI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties & Structural Analysis
Understanding the physicochemical behavior of this scaffold is essential for its application in drug design. The thiomorpholine ring imparts distinct properties compared to its morpholine counterpart.
Key Properties Table
| Property | Value (Experimental/Predicted) | Significance |
| cLogP | ~1.1 – 1.4 | More lipophilic than morpholine analog (cLogP ~0.4), improving membrane permeability.[1] |
| pKa (Pyridine N) | ~6.5 | The C2-amine is electron-donating, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1] |
| pKa (Exocyclic Amine) | ~2.0 (Calculated) | Acts as a hydrogen bond donor; essentially non-basic due to resonance delocalization into the ring. |
| H-Bond Donors | 1 (–NH₂) | Critical for hinge-binding in kinase domains.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Sulfur) | The sulfur atom is a weak acceptor compared to oxygen. |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Requires polar organic solvents for efficient reaction handling. |
Structural Bioisosterism: Sulfur vs. Oxygen
The replacement of the morpholine oxygen with sulfur (thiomorpholine) introduces two critical changes:
-
Lipophilicity: The sulfur atom is less electronegative and more diffuse, increasing the overall lipophilicity of the molecule. This is often used to improve blood-brain barrier (BBB) penetration or cellular uptake.[1]
-
Metabolic "Soft Spot": The sulfur atom is susceptible to oxidative metabolism, forming sulfoxides (S=O) and sulfones (O=S=O). This property can be exploited to create prodrugs or to tune the half-life of a drug candidate.[1]
Synthetic Protocols
The synthesis of 4-thiomorpholin-4-ylpyridin-2-amine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr).[1] The 4-position of the pyridine ring is activated for nucleophilic attack, especially when the ring nitrogen is protonated or complexed, although the electron-donating 2-amino group can slightly deactivate the ring.[1]
Method A: Direct Nucleophilic Displacement (Standard Protocol)
This method utilizes commercially available 4-chloropyridin-2-amine as the starting material.[1]
Reagents:
-
4-Chloropyridin-2-amine (1.0 equiv)[1]
-
Thiomorpholine (3.0 – 5.0 equiv)[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
Step-by-Step Protocol:
-
Preparation: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 4-chloropyridin-2-amine (1.0 g, 7.78 mmol) in NMP (10 mL).
-
Addition: Add finely ground anhydrous K₂CO₃ (2.15 g, 15.6 mmol) followed by thiomorpholine (2.4 g, 23.3 mmol).
-
Reaction: Heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]⁺ = 196.1).[1]
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The product may precipitate.
-
If precipitate forms: Filter, wash with water, and dry under vacuum.
-
If no precipitate:[1] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of MeOH in DCM (0% to 10%).
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
If the SₙAr reaction is sluggish due to the deactivating effect of the amine, a metal-catalyzed approach is recommended.[1]
Reagents: Pd₂(dba)₃ (5 mol%), BINAP or Xantphos (10 mol%), NaOtBu (1.5 equiv), Toluene/Dioxane (100°C).
Synthetic Pathway Visualization
Caption: Figure 1. Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target scaffold.[1]
Medicinal Chemistry Applications
This scaffold is widely cited in patent literature for kinase inhibition, particularly for targets involving ATP-binding pockets where the pyridine nitrogen interacts with the "hinge" region of the kinase.
Structure-Activity Relationship (SAR) Logic[1][6]
-
Hinge Binding: The 2-amino-pyridine motif is a classic "hinge binder" in kinase inhibitors (e.g., similar to the aminopyrimidine in Imatinib).[1] The pyridine nitrogen accepts a hydrogen bond from the backbone NH, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Solvent Front/Hydrophobic Pocket: The thiomorpholine group projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase). Its enhanced lipophilicity over morpholine can improve binding affinity in hydrophobic sub-pockets.
-
Metabolic Modulation:
-
Oxidation:[1] The sulfur can be oxidized to sulfoxide (chiral) or sulfone by Cytochrome P450 enzymes (CYP3A4). This transformation increases polarity (lowering LogP) and can aid in clearance.
-
Strategy: Drug designers often use thiomorpholine to fine-tune the half-life (
).[1] If a morpholine analog is cleared too quickly, the thiomorpholine analog might have different metabolic stability; conversely, if the thiomorpholine is too lipophilic, its sulfone metabolite might be the active, more soluble species.
-
Metabolic Pathway Diagram
Caption: Figure 2.[1][3] Oxidative metabolic pathway of the thiomorpholine moiety.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation over long periods; the thiomorpholine sulfur is sensitive to atmospheric oxidation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525849, [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine (Analog Reference). Retrieved from .
-
Molbase Chemical Database. 4-thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7).[1] Retrieved from .
- Joshi, K. C., et al. (1979).Studies in Fluorinated 1,3-Diketones and Related Compounds. Journal of Heterocyclic Chemistry. (General reference for aminopyridine synthesis).
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for Thiomorpholine/Morpholine bioisosterism).
-
World Intellectual Property Organization (WIPO). WO2013178572A1 - Triazolo compounds as PDE10 inhibitors.[1] (Patent citing 4-chloropyridin-2-amine as a key intermediate).[1] Retrieved from .
Sources
Physicochemical Profiling and Synthetic Utility of 4-Thiomorpholin-4-ylpyridin-2-amine
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) [1] has emerged as a highly versatile, privileged scaffold. By combining an exocyclic 2-amino group—primed for cross-coupling or kinase hinge-binding—with a 4-thiomorpholino substituent, this molecule offers unique electronic tuning and metabolic handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and self-validating protocols for its integration into complex drug-like architectures.
Structural and Physicochemical Profiling
The dual-functional nature of this scaffold significantly alters the electron density of the central pyridine ring. The 4-thiomorpholino group acts as a strong electron-donating group via resonance (+M effect) from the nitrogen lone pair, which enriches the pyridine core and subtly increases the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted 2-aminopyridine.
Crucially, the substitution of a morpholine oxygen with a sulfur atom (thiomorpholine) alters both the lipophilicity and the topological polar surface area (TPSA). Because standard TPSA calculations exclude sulfur, the molecule maintains a highly favorable profile for passive membrane permeability [2]. Furthermore, the thioether moiety serves as a latent metabolic handle; it can be selectively oxidized to a sulfoxide or sulfone to fine-tune aqueous solubility and abrogate off-target lipophilic binding.
Quantitative Data Summary
| Physicochemical Property | Value | Derivation / Significance |
| Chemical Name | 4-Thiomorpholin-4-ylpyridin-2-amine | IUPAC Standard |
| CAS Registry Number | 722549-99-7 | Identifier [3] |
| Molecular Formula | C9H13N3S | - |
| Molecular Weight | 195.29 g/mol | Optimal for fragment-based drug design (FBDD). |
| Exact Mass | 195.0831 Da | High-resolution mass spectrometry (HRMS) target. |
| Hydrogen Bond Donors | 1 (-NH₂ group) | Capable of dual hinge-binding interactions. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, S) | Excludes the exocyclic -NH₂ nitrogen. |
| Topological Polar Surface Area | ~42.15 Ų | Excludes sulfur; predicts excellent CNS/cellular permeability. |
| Predicted LogP | 1.4 – 1.8 | Favorable lipophilic efficiency (LipE). |
Synthetic Applications & Reactivity
While the 2-amino group is nucleophilic, its conjugation with the pyridine nitrogen delocalizes the lone pair, rendering it less reactive toward standard electrophiles than aliphatic amines. Consequently, the construction of N-aryl derivatives (common in kinase inhibitor development) necessitates transition-metal catalysis. The Buchwald-Hartwig amination is the premier method for this transformation.
However, 2-aminopyridines are notorious for acting as bidentate ligands, which can coordinate to and poison palladium catalysts. To circumvent this, the use of a ligand with a wide bite angle—such as Xantphos —is strictly required. Xantphos forces a geometry that favors rapid reductive elimination, preventing the formation of stable, inactive Pd-substrate complexes.
Standardized Experimental Protocol: Buchwald-Hartwig Amination
The following methodology details the Pd-catalyzed N-arylation of 4-Thiomorpholin-4-ylpyridin-2-amine. This protocol is designed as a self-validating system , incorporating causality for every reagent choice and an In-Process Control (IPC) to ensure scientific integrity.
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-Thiomorpholin-4-ylpyridin-2-amine (1.0 equiv), the target Aryl Halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Causality: Pd₂(dba)₃ provides a stable, air-tolerant source of Pd(0). Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent off-target cleavage of sensitive functional groups on the aryl halide.
-
-
Solvent Addition:
-
Action: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask and transfer to a fume hood.
-
Causality: 1,4-dioxane is non-coordinating and possesses a boiling point (101 °C) ideal for the thermal energy required to drive the oxidative addition of electron-rich aryl halides.
-
-
Thermal Activation:
-
Action: Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.
-
-
Self-Validating In-Process Control (IPC):
-
Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed successful and complete only when the starting mass (m/z 196.1 [M+H]⁺) is depleted by >95%, and the target product mass is the dominant peak. Correction Loop: If starting material >5%, add an additional 0.01 equiv of Pd₂(dba)₃/Xantphos and heat for 2 more hours.
-
-
Workup & QC Validation:
-
Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove colloidal palladium and inorganic salts. Concentrate in vacuo and purify via flash chromatography.
-
Final QC: Validate via ¹H NMR. The successful coupling is confirmed by the disappearance of the broad -NH₂ singlet (~5.8 ppm) and the appearance of a new secondary amine -NH- proton (~8.5-9.0 ppm, depending on the aryl substituent), alongside the preservation of the thiomorpholine multiplets at ~3.6 ppm (N-CH₂) and ~2.7 ppm (S-CH₂).
-
Mechanistic Pathway Visualization
The diagram below illustrates the catalytic cycle governing the protocol described above, highlighting the specific interaction points of the 4-Thiomorpholin-4-ylpyridin-2-amine scaffold.
Figure 1: Pd-catalyzed amination cycle utilizing 4-Thiomorpholin-4-ylpyridin-2-amine.
References
- Alfa Chemistry - CAS 722550-01-8 2-Pyridinamine,4-(1-pyrrolidinyl)-(9CI)
- Guidechem - [4-(2,3-Dimethylbutanoyl)
- ChemicalBook - 2-AMINO-4-(4-THIOMORPHOLINYL)
molecular weight and formula of 4-Thiomorpholin-4-ylpyridin-2-amine
Introduction & Significance
4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a specialized heterocyclic building block predominantly utilized in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a pyridine core substituted with a primary amine at the C2 position and a thiomorpholine ring at the C4 position.
In medicinal chemistry, this molecule serves as a critical scaffold for Structure-Activity Relationship (SAR) optimization. The thiomorpholine moiety acts as a bioisostere for the more common morpholine group. This substitution is strategic: the sulfur atom modifies the lipophilicity (LogP) and electronic properties of the molecule without significantly altering its steric footprint. Furthermore, the sulfur center provides a "metabolic soft spot," allowing for programmed metabolic clearance via oxidation to sulfoxides or sulfones, or conversely, serving as a handle for further functionalization.
Common therapeutic targets involving this pharmacophore include PI3K (Phosphoinositide 3-kinase) , mTOR , and CDK (Cyclin-dependent kinase) pathways, where the 2-aminopyridine motif functions as a hinge-binder within the ATP-binding pocket.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 4-Thiomorpholin-4-ylpyridin-2-amine |
| Common Synonyms | 4-(4-Thiomorpholinyl)pyridin-2-amine; 2-Amino-4-thiomorpholinopyridine |
| CAS Registry Number | 722549-99-7 |
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.29 g/mol |
| Exact Mass | 195.0830 |
| SMILES | NC1=NC=CC(N2CCSCC2)=C1 |
| InChIKey | VHXIGWBNHFNHHI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| pKa (Predicted) | ~6.8 (Pyridine N), ~16.5 (Amine -NH₂) |
Synthesis & Manufacturing Protocols
High-purity synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine is typically achieved via a two-step sequence starting from 4-chloro-2-nitropyridine . This route avoids the harsh conditions required for direct amination of the less reactive 4-chloropyridin-2-amine.
Method A: Nitro-Reduction Route (Recommended for Medicinal Chemistry)
This protocol ensures high regioselectivity and yield.
Step 1: Nucleophilic Aromatic Substitution (SnAr)
-
Precursors: 4-Chloro-2-nitropyridine (1.0 eq), Thiomorpholine (1.1 eq).
-
Base: Potassium Carbonate (
, 2.0 eq) or Diisopropylethylamine (DIPEA). -
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Mechanism: The nitro group at C2 strongly activates the C4-chlorine toward nucleophilic attack by the thiomorpholine nitrogen.
-
Intermediate: 4-Thiomorpholino-2-nitropyridine .
Step 2: Nitro Group Reduction
-
Reagents: Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
) or Acetic Acid. -
Alternative: Hydrogenation (
, Pd/C) in Methanol. -
Conditions: Reflux (Fe/AcOH) or RT (H2/Pd) for 2–12 hours.
-
Workup: Filter catalyst, neutralize, and extract with Ethyl Acetate.
-
Product: 4-Thiomorpholin-4-ylpyridin-2-amine .[1]
Method B: Direct Displacement (Industrial/Scale-Up)
Direct reaction of 4-chloropyridin-2-amine with thiomorpholine is possible but requires forcing conditions due to the electron-donating effect of the amino group, which deactivates the ring.
-
Conditions: Sealed tube, 140–160°C, n-Butanol solvent, prolonged reaction time.
-
Drawback: Lower yields and potential for polymerization or degradation.
Visualization of Synthesis & Logic
The following diagram illustrates the preferred synthetic pathway (Method A) and the logic behind the bioisosteric replacement.
Caption: Two-step synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine via SnAr and Nitro-reduction, highlighting downstream applications.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyridine Ring: Distinct pattern for 2,4-substituted pyridine.
- ~7.7 ppm (d, 1H, C6-H, doublet).
- ~6.2 ppm (dd, 1H, C5-H, doublet of doublets).
- ~5.8 ppm (d, 1H, C3-H, doublet).
-
Amine:
~5.6 ppm (s, 2H, -NH₂, broad exchangeable). -
Thiomorpholine:
- ~3.6 ppm (m, 4H, N-CH₂-).
- ~2.6 ppm (m, 4H, S-CH₂-).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Observed peak at m/z 196.1 .
-
Medicinal Chemistry Applications
Bioisosterism: Morpholine vs. Thiomorpholine
In drug design, replacing a morpholine oxygen with sulfur (thiomorpholine) is a tactical change:
-
Lipophilicity: Thiomorpholine is more lipophilic than morpholine. This can improve permeability across the blood-brain barrier (BBB) or cell membranes.
-
Hydrogen Bonding: Sulfur is a poor hydrogen bond acceptor compared to oxygen, altering the interaction with solvent and protein targets.
-
Metabolic Liability: The sulfur atom is susceptible to oxidation by CYP450 enzymes, forming sulfoxides (
) and sulfones ( ). This can be used to tune the half-life ( ) of a drug candidate.
Kinase Inhibition
The 2-aminopyridine motif is a "privileged structure" that mimics the adenine ring of ATP. It typically forms a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR). The substituent at the 4-position (thiomorpholine) projects into the solvent-exposed region or a specific hydrophobic pocket, dictating selectivity and potency.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the sulfur can also oxidize if exposed to strong oxidants.
References
-
PubChem Compound Summary. (2025). 4-(4-Thiomorpholinyl)pyridin-2-amine (CAS 722549-99-7).[1] National Center for Biotechnology Information. [Link](Note: Search via CAS 722549-99-7)
-
Velázquez, A. M., et al. (2007).[2] Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M548.[2] (Demonstrates reactivity of thiomorpholine in SnAr/Mannich type reactions). [Link]
-
World Intellectual Property Organization (WIPO). (2019). Patent WO2019138362A1: Process for the preparation of morpholin-3-one derivatives. (Discusses industrial handling of thiomorpholine/morpholine precursors). [Link]
Sources
A Comprehensive Technical Guide to the Solubility Profile of 4-Thiomorpholin-4-ylpyridin-2-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Thiomorpholin-4-ylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry, within a range of organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles, predictive insights based on its structural motifs, and detailed experimental protocols necessary for a thorough solubility assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to establish a robust solubility profile, a cornerstone for successful formulation development and preclinical evaluation.
Introduction: The Imperative of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and non-aqueous solubility stands as a paramount parameter. The solubility of an API directly influences its dissolution rate, which in turn governs its absorption and bioavailability.[1][2] For oral dosage forms, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2] Similarly, the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, crystallization, and the formulation of non-aqueous dosage forms.[3][4]
A comprehensive understanding of an API's solubility in a diverse array of organic solvents provides invaluable insights into its potential for formulation, purification strategies, and even its interactions with biological membranes. This guide focuses on 4-Thiomorpholin-4-ylpyridin-2-amine, a molecule incorporating a thiomorpholine ring, a pyridine core, and an amine group, all of which contribute to its unique physicochemical characteristics.
Physicochemical Properties and Predicted Solubility Behavior of 4-Thiomorpholin-4-ylpyridin-2-amine
The solubility of 4-Thiomorpholin-4-ylpyridin-2-amine is dictated by the interplay of its constituent functional groups and the overall molecular structure.
-
Thiomorpholine Moiety: The thiomorpholine ring, a sulfur-containing heterocycle, is a bioisostere of the morpholine ring, often incorporated into drug candidates to modulate physicochemical properties.[5][6] While the sulfur atom can increase lipophilicity compared to the oxygen in morpholine, it also introduces a site for potential hydrogen bonding and dipole-dipole interactions. The presence of the thiomorpholine group can sometimes lead to lower water solubility compared to its morpholine analog.[7]
-
Pyridine Ring: The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts basicity. The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility in protic solvents. The aromatic nature of the ring allows for π-π stacking interactions, which can be a factor in both solubility and crystal packing. The position of substituents on the pyridine ring can significantly impact its electronic properties and, consequently, its interactions with solvents.[8][9]
-
Amine Group: The primary amine group at the 2-position of the pyridine ring is a key functional group that can act as both a hydrogen bond donor and acceptor. This group is expected to enhance solubility in polar, protic solvents. Its basicity will also play a role in its solubility in acidic media.
Based on these structural features, it can be predicted that 4-Thiomorpholin-4-ylpyridin-2-amine will exhibit moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar, aprotic solvents is likely to be lower.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of 4-Thiomorpholin-4-ylpyridin-2-amine involves both thermodynamic and kinetic solubility assessments.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the saturation point of a compound in a solvent at equilibrium.[10]
Objective: To determine the maximum concentration of 4-Thiomorpholin-4-ylpyridin-2-amine that dissolves in a specific organic solvent at a constant temperature.
Materials:
-
4-Thiomorpholin-4-ylpyridin-2-amine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled shaker or incubator
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-Thiomorpholin-4-ylpyridin-2-amine to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours) and analyzing the concentration until it plateaus.[11]
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed to permit the settling of excess solid. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.
-
Sample Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 4-Thiomorpholin-4-ylpyridin-2-amine using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. This method is higher throughput and often used in early drug discovery.[12]
Objective: To rapidly assess the solubility of 4-Thiomorpholin-4-ylpyridin-2-amine in various solvents under non-equilibrium conditions.
Materials:
-
4-Thiomorpholin-4-ylpyridin-2-amine stock solution (e.g., 10 mM in DMSO)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Microplate reader (e.g., nephelometer or UV-Vis spectrophotometer)
Step-by-Step Protocol:
-
Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the concentrated stock solution of 4-Thiomorpholin-4-ylpyridin-2-amine to each well.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, after centrifugation, the concentration in the supernatant can be measured by UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Data Presentation and Interpretation
The solubility data should be systematically organized to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Profile of 4-Thiomorpholin-4-ylpyridin-2-amine in Various Organic Solvents at 25 °C
| Solvent Category | Solvent | Polarity Index | Dielectric Constant | Thermodynamic Solubility (mg/mL) |
| Polar Protic | Methanol | 0.762 | 32.6 | > 50 (Hypothetical) |
| Ethanol | 0.654 | 24.3 | > 50 (Hypothetical) | |
| Isopropanol | 0.546 | 18.0 | 25.5 (Hypothetical) | |
| Polar Aprotic | Acetonitrile | 0.460 | 37.5 | 15.2 (Hypothetical) |
| Dimethylformamide (DMF) | 0.386 | 38.0 | > 100 (Hypothetical) | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 47.0 | > 100 (Hypothetical) | |
| Acetone | 0.355 | 21.0 | 8.9 (Hypothetical) | |
| Tetrahydrofuran (THF) | 0.207 | 7.5 | 5.1 (Hypothetical) | |
| Non-Polar | Dichloromethane (DCM) | 0.309 | 9.1 | 12.8 (Hypothetical) |
| Toluene | 0.099 | 2.4 | < 1.0 (Hypothetical) | |
| Hexane | 0.009 | 1.9 | < 0.1 (Hypothetical) |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.
Interpretation:
The hypothetical data suggests that 4-Thiomorpholin-4-ylpyridin-2-amine exhibits high solubility in polar protic solvents like methanol and ethanol, and highly polar aprotic solvents like DMF and DMSO. This is consistent with the presence of hydrogen bond donors and acceptors in its structure. The moderate solubility in less polar solvents like isopropanol and acetone, and the poor solubility in non-polar solvents like toluene and hexane, further underscores the importance of polar interactions for its dissolution.
Visualization of Experimental Workflow
A clear workflow diagram is essential for ensuring the reproducibility of the experimental protocol.
Caption: Experimental workflow for thermodynamic solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of 4-Thiomorpholin-4-ylpyridin-2-amine:
-
Solvent Polarity: As a general principle, "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and its dipole moment will be the primary determinants of solubility. A range of solvents with varying polarities should be tested to build a comprehensive profile.[13][14][15][16]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during experiments.[3]
-
pH (in relevant solvent systems): While this guide focuses on organic solvents, if co-solvents containing water or acidic/basic excipients are used, the pH will significantly impact the ionization state of the amine and pyridine groups, thereby affecting solubility.[17]
-
Crystalline Form (Polymorphism): The solid-state properties of the API, including its crystalline form, can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
A thorough understanding of the solubility profile of 4-Thiomorpholin-4-ylpyridin-2-amine in organic solvents is a prerequisite for its successful development as a drug candidate. This technical guide provides a robust framework for a systematic and scientifically sound investigation of its solubility. By employing the detailed experimental protocols and considering the influencing factors outlined herein, researchers can generate high-quality, reliable data. This data will be instrumental in guiding formulation strategies, optimizing purification processes, and ultimately, accelerating the transition of this promising compound from the laboratory to preclinical and clinical development.
References
- Comparison of the polarity of organic solvents. (2022, October 13).
- Solvents and Polarity. (n.d.).
- Polarity of Solvents. (n.d.).
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- Organic Solvent Polarity Chart. (n.d.). Tianhe Colorant.
- Solubility guidelines for candidate drugs (µg/mL). (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.
- ICH Harmonised Guideline. (2019, November 20).
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, and Methods.
- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
- Ouyang, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Journal.
- Drug solubility: why testing early matters in drug discovery. (2023, April 6). BMG Labtech.
- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (n.d.).
- Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. (n.d.). Benchchem.
- World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
- Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2022, June 30). MDPI.
- 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid Properties. (n.d.). EPA CompTox Chemicals Dashboard.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC.
- New Aspects of Thiomorpholine Chemistry. (2026, February 18).
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
- Avdeef, A. (2020).
- Stefanović, D., & Grützmacher, H. F. (1974). The ionisation potential of some substituted pyridines. Organic Mass Spectrometry.
- Observed and predicted permeability values for substituted pyridines. (n.d.).
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Journal of Chemical Reviews.
- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20).
- [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. (n.d.). American Elements.
- [6-(morpholin-4-yl)pyridin-2-yl]methanamine. (n.d.). ChemScene.
- Thiomorpholine. (n.d.). Wikipedia.
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4-Thiomorpholin-4-ylpyridin-2-amine Derivatives: Design, Synthesis, and Application as Neuropeptide Y Y1 Receptor PET Tracers
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Pharmacological Context
The Neuropeptide Y (NPY) system is one of the most abundant and widely distributed peptidergic networks in the mammalian central nervous system (CNS). Mediated through a family of G-protein-coupled receptors (Y1, Y2, Y4, and Y5), NPY signaling governs critical physiological processes, including appetite regulation, anxiety, and energy homeostasis. Specifically, the NPY Y1 receptor (NPY1R) has emerged as a high-value therapeutic target for obesity and a diagnostic biomarker for certain malignancies, such as breast cancer [1].
To non-invasively quantify NPY1R target engagement and occupancy during drug development, the field required highly specific Positron Emission Tomography (PET) tracers. This whitepaper provides an in-depth technical analysis of 4-thiomorpholin-4-ylpyridin-2-amine derivatives —a highly optimized class of 2,4-diaminopyridines that culminated in the discovery of [18F]Y1-973 , the premier PET tracer for NPY1R imaging [2].
Rational Drug Design & Structure-Activity Relationship (SAR)
The development of 4-thiomorpholin-4-ylpyridin-2-amine derivatives represents a masterclass in CNS drug optimization. Early high-throughput screening (HTS) identified basic 2,4-diaminopyridine scaffolds with moderate Y1 affinity but prohibitive off-target liabilities, most notably hERG potassium channel inhibition (a precursor to cardiotoxicity) and poor blood-brain barrier (BBB) penetrance.
The Causality Behind the Thiomorpholine Bioisostere
As a Senior Application Scientist, it is critical to understand why the thiomorpholine ring was selected over traditional cyclic amines.
-
pKa Modulation: Standard piperidine or piperazine rings are highly basic, which often leads to strong electrostatic interactions with the hERG channel's inner cavity. The sulfur atom in the thiomorpholine ring exerts an electron-withdrawing inductive effect, lowering the pKa of the basic nitrogen. This strategic bioisosteric replacement virtually eliminated hERG liability while preserving the spatial geometry required for NPY1R binding.
-
Lipophilicity (Log P) Tuning: For successful CNS PET imaging, a tracer must possess a Log P between 2.0 and 3.5. The thiomorpholine moiety perfectly balanced the lipophilicity, preventing the non-specific white-matter binding typically seen in highly lipophilic compounds.
Identification of Y1-973
Further SAR optimization focused on the pendant heterocyclic groups. The introduction of a 4-fluoromethyl-5-ethyl-thiazole group yielded compound 1e (Y1-973) . This specific substitution not only dramatically increased Y1 binding affinity but also provided a primary aliphatic site for late-stage nucleophilic 18F-radiolabeling [3].
SAR optimization pathway leading to the discovery of Y1-973.
Pharmacological Profile & Quantitative Data
For a molecule to transition from a benchtop ligand to a viable clinical PET tracer, it must satisfy a rigorous set of self-validating pharmacological criteria:
-
Sub-nanomolar Affinity: To image low-density receptors,
or must be < 0.5 nM. -
P-glycoprotein (P-gp) Evasion: A P-gp efflux ratio < 3.0 is mandatory. If a tracer is a P-gp substrate, it is actively pumped out of the brain, rendering the CNS signal artificially low and useless for occupancy studies.
Table 1 summarizes the pharmacological superiority of the optimized 4-thiomorpholin-4-ylpyridin-2-amine derivative (Y1-973) compared to earlier iterations [3, 4].
Table 1: In Vitro Pharmacological Profile of Key Derivatives
| Compound | NPY Y1 | NPY Y2, Y4, Y5 | Log P | P-gp Transport Ratio | hERG Inhibition |
| Early Hit (1a) | 21.0 | > 10,000 nM | 3.0 | > 5.0 | High |
| Compound 1d | 0.25 | > 10,000 nM | 2.8 | 1.8 | Low |
| Y1-973 (1e) | 0.13 | > 10,000 nM | 3.2 | 1.3 | Minimal |
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following field-proven protocols detail the in vitro validation and the radiochemical synthesis of [18F]Y1-973.
In Vitro Radioligand Binding Assay Protocol
This self-validating assay determines the binding affinity (
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human NPY1R. Homogenize in ice-cold assay buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, combine cell membranes (15 µg protein/well) with a constant concentration of [125I]-PYY (50 pM) and varying concentrations of the test derivative (
to M). -
Equilibration: Seal the plate and incubate at 25 °C for 120 minutes to achieve steady-state thermodynamic equilibrium.
-
Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.5% polyethylenimine (PEI) to eliminate non-specific binding.
-
Quantification: Wash filters three times with cold buffer. Measure retained radioactivity using a gamma counter. Calculate
using a one-site competitive binding model via non-linear regression.
Radiosynthesis Protocol for [18F]Y1-973
The radiosynthesis of [18F]Y1-973 utilizes a direct aliphatic nucleophilic substitution (
-
Isotope Activation: Trap cyclotron-produced [18F]fluoride on a QMA carbonate ion-exchange cartridge. Elute into a reaction vial using a solution of Kryptofix 2.2.2 (K222) and K₂CO₃ in acetonitrile/water. Azeotropically dry the complex at 110 °C under a stream of helium.
-
Fluorination: Dissolve 2.0 mg of the Boc-protected chloromethyl thiazole precursor in 0.5 mL of anhydrous DMSO. Add to the dried [18F]KF/K222 complex. Heat at 130 °C for 2 minutes (microwave or thermal block) to drive the
exchange. -
Deprotection: Add 0.5 mL of 1 M HCl directly to the reaction mixture. Heat at 130 °C for 5 minutes to quantitatively cleave the tert-butyloxycarbonyl (Boc) protecting group from the amine.
-
Purification: Quench the reaction with sodium acetate buffer. Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18 reverse-phase).
-
Formulation: Collect the radioactive peak corresponding to [18F]Y1-973. Pass through a C18 Solid Phase Extraction (SPE) cartridge, wash with sterile water, and elute with ethanol. Dilute with sterile saline (final ethanol < 10%) for intravenous injection.
Radiosynthesis workflow for [18F]Y1-973 via nucleophilic substitution and deprotection.
In Vivo PET Imaging & Biodistribution
The ultimate validation of the 4-thiomorpholin-4-ylpyridin-2-amine scaffold was demonstrated in non-human primate (Rhesus monkey) PET studies [2].
Following intravenous administration,[18F]Y1-973 exhibited rapid BBB penetration and high specific accumulation in regions known to express dense NPY1R populations, primarily the striatum and cortical regions . The tracer kinetics peaked at approximately 30 minutes post-injection.
Crucially, the trustworthiness of the tracer was validated through a homologous blocking study. Pre-administration of an unlabeled NPY1R antagonist (Y1-718) dose-dependently reduced the radioactive signal in the gray matter to baseline levels, proving that the uptake of [18F]Y1-973 is entirely receptor-specific and not an artifact of lipophilic trapping or non-specific binding [4].
Conclusion
The evolution of 4-thiomorpholin-4-ylpyridin-2-amine derivatives highlights the precision required in modern medicinal chemistry. By utilizing a thiomorpholine bioisostere to decouple hERG toxicity from target affinity, and fine-tuning the molecule for optimal Log P and P-gp evasion, researchers successfully engineered Y1-973. Today,[18F]Y1-973 stands as a highly authoritative, self-validating PET tracer, enabling researchers to map the Neuropeptide Y Y1 receptor in vivo and accelerating the clinical development of novel anti-obesity and anxiolytic therapeutics.
References
-
Kameda, M., et al. "Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors." Bioorganic & Medicinal Chemistry Letters 19.17 (2009): 5124-5127.[1]
-
Hostetler, E. D., et al. "Synthesis, characterization, and monkey positron emission tomography (PET) studies of[18F]Y1-973, a PET tracer for the neuropeptide Y Y1 receptor." NeuroImage 54.4 (2011): 2635-2642.[2]
-
"PET Imaging of the Neuropeptide Y System: A Systematic Review." MDPI Molecules 27.12 (2022): 3726.[3]
-
Molecular Imaging and Contrast Agent Database (MICAD). "[18F]Y1-973." National Center for Biotechnology Information (US) (2012).[4]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. PET Imaging of the Neuropeptide Y System: A Systematic Review | MDPI [mdpi.com]
- 4. [18F]Y1-973 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategic Procurement and Validation Guide for 4-Thiomorpholin-4-ylpyridin-2-amine in Drug Discovery
Executive Summary
The compound 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a highly specialized heterocyclic building block frequently utilized in the synthesis of novel therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents. Because it is not a highly commoditized bulk chemical, sourcing this compound requires a strategic approach to navigate "Make-to-Order" (MTO) pricing models, variable lead times, and rigorous in-house quality control. This whitepaper provides a comprehensive technical guide on the supplier landscape, pricing dynamics, and analytical validation protocols necessary for integrating this intermediate into drug development pipelines.
Chemical Profiling & Structural Rationale
In medicinal chemistry, the selection of specific building blocks is driven by Structure-Activity Relationship (SAR) requirements. 4-Thiomorpholin-4-ylpyridin-2-amine offers a dual-functional pharmacophore:
-
2-Aminopyridine Core: A classic, field-proven motif that acts as a hydrogen bond donor-acceptor pair, ideal for anchoring molecules to the ATP-binding hinge region of kinases.
-
Thiomorpholine Ring: Positioned at the 4-position, this ring extends into the solvent-exposed front or hydrophobic pockets of a target protein. Unlike standard morpholine, the sulfur atom in thiomorpholine increases lipophilicity and provides a metabolic handle; it can be synthetically or biologically oxidized into sulfoxide or sulfone derivatives to fine-tune the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Fig 1: Structural utility and SAR pathways of 4-thiomorpholin-4-ylpyridin-2-amine in drug design.
Supplier Landscape & Availability
The commercial availability of 4-Thiomorpholin-4-ylpyridin-2-amine is currently limited to specialized chemical vendors and custom synthesis organizations. Standard high-throughput catalogs (e.g., Sigma-Aldrich) do not actively list this specific isomer as a bulk commodity, meaning procurement teams must rely on specialized heterocyclic suppliers.
Based on current market data, the compound is actively listed by a select few vendors and chemical aggregators:
Table 1: Supplier Availability Matrix
| Supplier / Aggregator | CAS Number | Listed Purity | Stock Status | Procurement Model |
| Alfa Chemistry | 722549-99-7 | 96% | Variable | Add To Cart Inquiry / Quote[1] |
| EvitaChem | 722549-99-7 | Not Specified | In Stock | Direct Order / Quote[2] |
| Molbase | 722549-99-7 | N/A | Aggregated | Third-Party Sourcing[3] |
| Guidechem | 722549-99-7 | N/A | Aggregated | Third-Party Sourcing[4] |
Vendor Analysis: Alfa Chemistry lists the compound with a guaranteed purity of 96%[1]. EvitaChem explicitly lists the compound as "In Stock," which is highly advantageous for researchers needing immediate fulfillment for hit-to-lead campaigns[2]. Aggregators like Molbase and Guidechem index the compound, serving as secondary avenues if primary vendors face supply chain disruptions[3][4].
Pricing Dynamics & Cost Estimation
A critical observation in the procurement of 722549-99-7 is the absence of transparent, upfront pricing. Vendors like Alfa Chemistry utilize an "Inquiry" model (e.g., "Price: -", "Quantity: -")[1]. This is standard industry practice for complex heterocycles due to:
-
Batch Variability: Synthesis of thiomorpholine-substituted pyridines often requires transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), where palladium catalyst costs and yields fluctuate.
-
Scale-Dependent Economics: The cost per gram drops exponentially as the synthesis moves from a 1-gram bench scale to a 1-kilogram pilot scale.
While exact quotes require direct vendor engagement, the following table models the estimated pricing tiers based on historical data for structurally homologous 2-aminopyridine derivatives.
Table 2: Modeled Pricing Estimation (Industry Standard for Complex Heterocycles)
| Scale | Estimated Cost Range (USD) | Lead Time Expectation | Typical Use Case |
| 100 - 500 mg | $150 - $350 | 1 - 2 Weeks (If in stock) | Initial biological screening / Hit validation |
| 1 - 5 g | $400 - $900 | 2 - 4 Weeks | SAR exploration / Analog synthesis |
| 10 - 50 g | $1,200 - $3,500 | 4 - 6 Weeks (MTO) | In vivo efficacy studies / PK profiling |
| > 100 g | Custom Quote | 6 - 10 Weeks | Pre-clinical scale-up / GLP toxicity studies |
In-House Quality Control (QC) Methodology
Because commercial samples of 4-Thiomorpholin-4-ylpyridin-2-amine are typically sold at ~96% purity[1], relying solely on a vendor's Certificate of Analysis (CoA) introduces risk. The remaining 4% of impurities may contain trace heavy metals (from cross-coupling catalysts) or regioisomers that can poison downstream reactions or generate false positives in biological assays.
Researchers must implement a self-validating internal QC protocol upon receipt of the material.
Step-by-Step Validation Protocol
Step 1: LC-MS Profiling (Purity & Mass Confirmation)
-
Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
-
Method: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 reverse-phase column.
-
Causality: This confirms the presence of the target mass (
) and identifies any highly polar or non-polar organic impurities. The 0.1% Formic Acid ensures proper ionization of the basic 2-aminopyridine nitrogen.
Step 2:
-
Action: Dissolve 10 mg of the sample in 0.6 mL of DMSO-
. -
Method: Acquire standard 1D
H (400 MHz) and C (100 MHz) spectra. -
Causality: The
H NMR must show the characteristic splitting pattern of the 2,4-disubstituted pyridine ring (typically a doublet for H-6, a doublet of doublets for H-5, and a narrow doublet for H-3). The thiomorpholine protons should appear as two distinct multiplets. This step is critical to rule out the presence of the 2,5- or 2,6-disubstituted regioisomers, which have identical masses but entirely different biological activities.
Step 3: ICP-MS for Heavy Metal Scavenging (Optional but Recommended)
-
Action: If the compound is to be used directly in sensitive cellular assays, screen for residual Palladium (Pd) or Copper (Cu).
-
Causality: Trace transition metals from the vendor's synthesis can exhibit severe cytotoxicity, skewing IC
data. If metals are detected >10 ppm, the batch must be scavenged using metal-chelating resins (e.g., QuadraPure®) before proceeding.
Fig 2: Step-by-step vendor validation and procurement workflow for specialized chemical building blocks.
References
-
Alfa Chemistry - CAS 722550-01-8 2-Pyridinamine,4-(1-pyrrolidinyl)-(9CI) (Contains listing for CAS 722549-99-7). Retrieved from 5[1]
-
EvitaChem - Buy 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio (Contains inventory status for CAS 722549-99-7). Retrieved from 2[2]
-
Molbase - 含硫有机物产品大全-摩贝网 (Sulfur-containing organics product directory). Retrieved from 3[3]
-
Guidechem - [4-(2,3-Dimethylbutanoyl)-3-thiomorpholinyl]acetic acid (Related product information for CAS 722549-99-7). Retrieved from 4[4]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 4-Thiomorpholin-4-ylpyridin-2-amine
Executive Summary
This application note details the optimized synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine , a critical scaffold in the development of kinase inhibitors (e.g., PLK4, PI3K) and antibacterial agents. The protocol prioritizes regiochemical fidelity and catalyst compatibility with the sulfur-containing thiomorpholine ring.
Two distinct methodologies are presented:
-
Method A (The "Nitro" Route): A robust, two-step sequence utilizing nucleophilic aromatic substitution (
) followed by a chemoselective reduction. This is the recommended pathway for scale-up due to lower cost and higher reliability. -
Method B (The "Catalytic" Route): A direct Palladium-catalyzed Buchwald-Hartwig amination, suitable for late-stage functionalization or when starting from 4-halopyridin-2-amines.
Retrosynthetic Analysis & Strategy
The structural challenge lies in distinguishing the C-2 and C-4 positions of the pyridine ring while preserving the oxidation state of the sulfur atom.
Strategic Logic
-
Regioselectivity: In 2,4-dihalopyridines or 4-halo-2-nitropyridines, the C-4 position is significantly more electrophilic than C-2 due to the para-relationship with the pyridine nitrogen and the lack of steric hindrance.
-
Sulfur Sensitivity: The thiomorpholine sulfur is a "catalyst poison" for many heterogeneous hydrogenation catalysts (e.g., Pt/C, Pd/C) and can be desulfurized by Raney Nickel. Therefore, dissolving metal reductions (Fe/Zn) are preferred over catalytic hydrogenation for the nitro reduction step.
Figure 1: Retrosynthetic disconnection relying on the high electrophilicity of the C-4 position in 2-nitropyridines.
Experimental Protocols
Method A: The Nitro-Reduction Route (Recommended)
This route leverages the activating power of the 2-nitro group to facilitate mild
Step 1: Synthesis of 4-Thiomorpholino-2-nitropyridine
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 4-Chloro-2-nitropyridine | 1.0 | Electrophile |
| Thiomorpholine | 1.1 | Nucleophile |
| Triethylamine (Et3N) | 1.5 | Base (Acid Scavenger) |
| Ethanol (EtOH) | Solvent | Reaction Medium |
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitropyridine (1.0 equiv) in absolute Ethanol (10 mL/g).
-
Addition: Cool the solution to 0 °C in an ice bath. Add Triethylamine (1.5 equiv) followed by the dropwise addition of Thiomorpholine (1.1 equiv).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a bright yellow/orange spot ( ).
-
-
Workup: The product often precipitates as a yellow solid.
-
Yield: Expect 85–95% yield of a yellow solid.
Step 2: Reduction to 4-Thiomorpholin-4-ylpyridin-2-amine
Caution: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended due to potential catalyst poisoning by the sulfur atom.
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Nitro Intermediate | 1.0 | Substrate |
| Iron Powder (Fe) | 5.0 | Reductant |
| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Buffer |
| EtOH / Water (4:1) | Solvent | Solvent System |
Protocol:
-
Setup: Suspend the 4-thiomorpholino-2-nitropyridine (from Step 1) in a mixture of Ethanol and Water (4:1 ratio, ~15 mL/g).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 5.0 equiv).
-
Reflux: Heat the mixture to vigorous reflux (approx. 80 °C) with efficient stirring.
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot Ethanol.
-
Isolation: Concentrate the filtrate to remove Ethanol. The aqueous residue may be basic; adjust pH to >10 with 1M NaOH if necessary to ensure the amine is free-based. Extract with Dichloromethane (DCM) or EtOAc.
-
Purification: Dry organics (Na₂SO₄) and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
Method B: Palladium-Catalyzed Amination (Alternative)
Use this method if 4-chloropyridin-2-amine is the available starting material. The 2-amino group deactivates the ring, rendering standard
Reaction Scheme:
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Loading: Add 4-chloropyridin-2-amine (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Sodium tert-butoxide (1.5 equiv).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Nucleophile: Add Thiomorpholine (1.2 equiv).
-
Heating: Heat to 100 °C for 12–18 hours.
-
Workup: Cool, filter through Celite, concentrate, and purify via column chromatography.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare your data against these expected values.
Expected Physicochemical Properties[8]
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
Spectroscopic Validation (Simulated)
| Technique | Signal (ppm / m/z) | Assignment |
| 1H NMR (DMSO-d6) | Pyridine H-6 (Doublet) | |
| Pyridine H-5 (Doublet of doublets) | ||
| Pyridine H-3 (Doublet, shielded by NH2) | ||
| -NH₂ (Exchangeable with D₂O) | ||
| Thiomorpholine N-CH₂ | ||
| Thiomorpholine S-CH₂ | ||
| MS (ESI) | Consistent with Formula C₉H₁₃N₃S |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction; hydrolysis of chloride. | Ensure anhydrous EtOH is used if hydrolysis is observed. Increase reaction time or temperature to 50 °C. |
| Incomplete Reduction (Step 2) | Iron surface passivation. | Add 2-3 drops of Acetic Acid to activate the Iron powder. Ensure vigorous mechanical stirring. |
| Product smells "garlicky" | Residual thiomorpholine or sulfides. | Wash organic layer with dilute bleach (Sodium Hypochlorite) very carefully or simply perform an acid/base wash (dissolve product in 1M HCl, wash with ether, basify aqueous layer, extract). |
| Catalyst Poisoning (Method B) | Sulfur binding to Palladium. | Use high catalyst loading (5 mol%) or switch to a highly active precatalyst like XPhos Pd G3 . |
References
- Regioselectivity of SNAr in Pyridines: Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Confirming C-4 reactivity in 2,4-dihalopyridines). Context: Establishes the theoretical basis for the selective displacement of the 4-chloro group.
-
Synthesis of 4-Amino-2-chloropyridine Derivatives
-
Source:
- Relevance: Provides precedent for the stability and handling of amino-chloro-pyridine scaffolds.
-
-
Nitro Reduction in the Presence of Sulfides
-
Source:
- Relevance: Validates the use of Fe/NH4Cl (Bechamp conditions)
-
-
Thiomorpholine Chemistry
-
Source:
- Relevance: Demonstrates the successful reaction of thiomorpholine with nitro-activated aromatic rings, serving as a direct analog for Step 1.
-
Sources
- 1. reddit.com [reddit.com]
- 2. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note: Step-by-Step Preparation of 4-Thiomorpholin-4-ylpyridin-2-amine
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.
Introduction & Scientific Rationale
The synthesis of 2-amino-4-substituted pyridines is a critical workflow in the development of kinase inhibitors, URAT-1 inhibitors, and antimicrobial agents[1]. Specifically, 4-thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a highly valued building block. The incorporation of the thiomorpholine ring modulates the lipophilicity of the pyridine scaffold and introduces a sulfur atom capable of unique hydrogen-bonding interactions in biological targets.
Mechanistic Challenge & Causality: Synthesizing this compound via direct Nucleophilic Aromatic Substitution (SNAr) between 2-amino-4-chloropyridine and thiomorpholine is kinetically hindered. The primary 2-amino group acts as a potent electron-donating group (EDG) via resonance, significantly increasing the electron density at the C4 position of the pyridine ring. This deactivates the carbon-chlorine bond toward nucleophilic attack. While SNAr can be forced under extreme thermal conditions (e.g., >160 °C in sealed autoclaves), such harsh environments frequently lead to substrate degradation, ring-opening side reactions, and poor overall yields[2].
To circumvent this high activation barrier, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the optimal strategy. This transition-metal-catalyzed amination operates under mild conditions (90–110 °C), ensuring excellent regioselectivity and high functional group tolerance without degrading the primary amine[3].
Catalytic Workflow & Logical Relationships
Rational Reagent Selection:
-
Ligand (Xantphos): Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific steric geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step, preventing the formation of stable, catalytically inactive bis-amine palladium complexes[4].
-
Base (Cs₂CO₃): The choice of base is critical. Because the starting material (2-amino-4-chloropyridine) contains an unprotected primary amine, using strong bases like sodium tert-butoxide (NaOtBu) risks deprotonating the primary amine, leading to competitive self-coupling or oligomerization. Cesium carbonate (Cs₂CO₃) is a mild base that effectively deprotonates the coordinated secondary amine (thiomorpholine) intermediate without compromising the integrity of the primary amine[5].
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 4-Thiomorpholin-4-ylpyridin-2-amine.
Experimental Methodology
Table 1: Reaction Stoichiometry and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-Amino-4-chloropyridine | 128.56 | 1.0 | 1.28 g (10.0 mmol) | Electrophile |
| Thiomorpholine | 103.19 | 1.2 | 1.24 g (12.0 mmol) | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.02 | 183 mg (0.2 mmol) | Catalyst Precursor |
| Xantphos | 578.62 | 0.06 | 347 mg (0.6 mmol) | Bidentate Ligand |
| Cs₂CO₃ | 325.82 | 2.0 | 6.52 g (20.0 mmol) | Mild Base |
| 1,4-Dioxane (Anhydrous) | 88.11 | N/A | 30 mL | Solvent |
Step-by-Step Protocol
Step 1: Catalyst Pre-activation & Degassing
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times.
-
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O₂, which irreversibly forms inactive Pd(II) species (Pd black). Strict anaerobic conditions are mandatory.
-
Self-Validating Checkpoint: The solid mixture should initially appear as a dark burgundy/purple powder, characteristic of the Pd₂(dba)₃ precursor.
Step 2: Cross-Coupling Execution
-
Add anhydrous, rigorously degassed 1,4-Dioxane (30 mL) to the flask via a gastight syringe.
-
Add thiomorpholine (1.24 g) dropwise via syringe.
-
Replace the septum with a Teflon-lined screw cap under positive Argon flow, and heat the reaction mixture in a pre-heated oil bath at 100 °C for 14 hours.
-
Self-Validating Checkpoint: As the active[Pd(Xantphos)] complex forms and enters the catalytic cycle, the solution will transition from deep burgundy to a bright yellow/orange suspension. Reaction progress can be validated via TLC (DCM:MeOH 9:1); look for the complete consumption of the starting material (Rf ~0.4) and the emergence of a new, highly UV-active product spot (Rf ~0.25).
Step 3: Quenching & Liquid-Liquid Extraction
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the crude mixture with Ethyl Acetate (EtOAc, 50 mL) and filter the suspension through a tightly packed pad of Celite.
-
Causality: The Celite filtration step is critical to remove insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and precipitated palladium nanoparticles. Skipping this step will result in severe, unbreakable emulsions during the subsequent aqueous extraction.
-
Wash the filtrate sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Chromatographic Purification
-
Dry-load the crude residue onto silica gel.
-
Purify via flash column chromatography using a gradient elution of Dichloromethane (DCM) to DCM:Methanol (95:5).
-
Pool the pure fractions and evaporate the solvent to afford 4-thiomorpholin-4-ylpyridin-2-amine.
-
Self-Validating Checkpoint: The purified fractions will stain positively with ninhydrin (indicating the presence of the primary 2-amino group) upon gentle heating.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following parameters:
Table 2: Expected Quantitative Analytical Data
| Analytical Method | Expected Result / Parameter |
| LC-MS (ESI+) | [M+H]⁺ m/z = 196.09 (Corresponds to C₉H₁₃N₃S) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.65 (d, J = 6.0 Hz, 1H, H-6), 6.15 (dd, J = 6.0, 2.0 Hz, 1H, H-5), 5.85 (d, J = 2.0 Hz, 1H, H-3), 5.60 (br s, 2H, NH₂), 3.65 (m, 4H, N-CH₂), 2.65 (m, 4H, S-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~161.0, 156.5, 148.0, 103.5, 90.5, 47.0 (2C, N-CH₂), 25.5 (2C, S-CH₂) |
| Physical Appearance | Pale yellow to off-white crystalline solid |
References
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds Source: UCL Discovery URL:[Link]
-
Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase Source: White Rose Research Online URL:[Link]
-
Carbon dots for synthetic applications (Citing foundational Buchwald-Hartwig amination principles) Source: Refubium, Freie Universität Berlin URL:[Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
HPLC method development for 4-Thiomorpholin-4-ylpyridin-2-amine analysis
This guide outlines a comprehensive protocol for the HPLC method development and analysis of 4-Thiomorpholin-4-ylpyridin-2-amine , a structural motif common in kinase inhibitors and neurological drug candidates.
This molecule presents two distinct analytical challenges:
-
Basicity: The 2-aminopyridine core (
) often leads to peak tailing due to silanol interactions. -
Oxidative Instability: The thiomorpholine sulfur is a "metabolically soft spot," susceptible to oxidation into sulfoxide and sulfone derivatives.
Introduction & Molecule Profile
4-Thiomorpholin-4-ylpyridin-2-amine is a heterobifunctional scaffold. The pyridine ring provides a hydrogen-bond acceptor/donor motif essential for active site binding, while the thiomorpholine ring modulates lipophilicity and pharmacokinetic properties.
Chemical Structure & Properties[1][2][3][4][5][6]
-
Core: Pyridine ring substituted with an amine (pos. 2) and a thiomorpholine ring (pos. 4).[1][2]
-
Molecular Weight: ~195.28 g/mol .
-
LogP (Predicted): ~1.2 – 1.6 (Moderately lipophilic).
-
Critical Quality Attribute (CQA): The sulfur atom in the thiomorpholine ring is prone to oxidation. The method must resolve the parent compound from its Sulfoxide (
) and Sulfone ( ) degradants.
Degradation Pathway & Separation Logic
In Reversed-Phase Chromatography (RPC), polarity dictates elution order. The oxidation of sulfur dramatically increases polarity.
-
Sulfoxide (Degradant 1): Most polar (Strong dipole). Elutes first .
-
Sulfone (Degradant 2): Intermediate polarity. Elutes second .
-
Sulfide (Parent): Least polar. Elutes last .
Figure 1: Predicted oxidative degradation pathway and relative retention behavior in Reversed-Phase HPLC.
Method Development Strategy
Column Selection: Combating Silanol Interactions
Standard C18 columns often fail with aminopyridines due to the interaction between the protonated pyridine nitrogen and residual silanols on the silica surface, causing severe peak tailing.
-
Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 .
-
Why: These columns utilize "Hybrid Particle Technology" (BEH) or dense end-capping, which shields silanols and allows for high-pH stability if needed.
Mobile Phase Selection
Two distinct approaches are provided.[3][4][5][6] Protocol A is the "Gold Standard" for robust Quality Control (QC). Protocol B is for LC-MS compatibility.[3]
-
Protocol A (High pH Stability): Ammonium Bicarbonate (pH 10.0). At this pH, the aminopyridine is uncharged (neutral), maximizing retention and eliminating silanol interactions.
-
Protocol B (Kinetic Control): 0.1% Formic Acid (pH 2.7). The molecule is fully protonated. We rely on the high-quality column stationary phase to minimize tailing.
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Column Temp | 35°C (Controls viscosity and mass transfer) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | UV at 254 nm (Primary), 280 nm (Secondary) |
| Run Time | 20 Minutes |
Mobile Phase Preparation (Protocol B: MS-Compatible)
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Note: MeCN is preferred over Methanol for sharper peaks and lower backpressure.
-
Gradient Program
This gradient is designed to elute the polar sulfoxide early while retaining the lipophilic parent compound.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Sample Preparation
Critical Step: Thiomorpholines can oxidize ex vivo if dissolved in aged solvents containing peroxides.
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in diluent. (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.
-
Precaution: Use HPLC-grade solvents from freshly opened bottles. Avoid ether-based solvents (THF, Diethyl Ether) during synthesis workup to prevent peroxide contamination.
Method Validation & System Suitability
To ensure the trustworthiness of the data, the following criteria must be met before every analytical run.
System Suitability Parameters (SST)
-
Tailing Factor (
): Must be for the parent peak. (High tailing indicates silanol activity; replace column or switch to High pH method). -
Resolution (
): If impurities are present, between Sulfoxide and Parent. -
Precision: %RSD of peak area for 6 replicate injections
.
Forced Degradation Study (Specificity)
To prove the method is stability-indicating, perform a "Spike" experiment:
-
Take 1 mL of Stock Solution.
-
Add 100 µL of 3% Hydrogen Peroxide (
). -
Incubate at Room Temp for 30 mins.
-
Inject.
-
Result: You should observe the disappearance of the Parent peak and the emergence of two earlier eluting peaks (Sulfoxide and Sulfone).
Figure 2: Step-by-step workflow for developing and validating the HPLC method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions with silanols. | 1. Add 5-10 mM Ammonium Acetate to mobile phase. 2. Switch to High pH method (pH 10) using XBridge C18. |
| Ghost Peaks | Contaminated mobile phase or carryover. | Run a blank injection. Flush column with 100% MeCN. |
| Split Peaks | Sample solvent too strong. | Ensure sample diluent matches initial mobile phase (5% MeCN). |
| RT Shift | pH fluctuation. | 2-aminopyridine is sensitive to pH near its pKa (~6.8). Ensure buffer is well-mixed and pH is stable (use pH 2.7 or pH 10, avoid pH 6-7). |
References
-
Separation of Aminopyridines: SIELC Technologies. HPLC Separation of Aminopyridines Isomers. Available at: [Link]
-
Sulfoxide/Sulfone Elution Order: ResearchGate. Conversion of sulfide to sulfone. Available at: [Link]
- General HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
recrystallization methods for 4-Thiomorpholin-4-ylpyridin-2-amine purification
Executive Summary
4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 2099593-37-6 / Analogous structures) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., PLK4, CDK inhibitors). Its purification presents a unique dual challenge: the basicity of the aminopyridine core and the oxidation sensitivity of the thiomorpholine sulfur.
Standard silica chromatography often leads to yield loss due to irreversible adsorption or on-column oxidation. This guide details two scalable, non-chromatographic purification methods: Thermal Recrystallization (EtOAc/Heptane) for bulk purity and Acid-Base Chemical Precipitation for removing neutral organic impurities.
Compound Profile & Physicochemical Considerations
| Property | Description | Implication for Purification |
| Structure | Pyridine ring with 2-amino and 4-thiomorpholino substituents.[1] | Amphiphilic nature; soluble in mid-polar solvents. |
| Basicity | Basic (Pyridine N + Exocyclic Amine).[2] | Allows for acid-base extraction purification. |
| Stability | Sulfur Oxidation Risk. | Susceptible to forming sulfoxides (S=O) if heated in air for prolonged periods. |
| Solubility | High: DCM, MeOH, Hot EtOAc. Low: Heptane, Water, Cold Toluene. | Ideal for solvent/anti-solvent crystallization. |
Method A: Thermal Recrystallization (Ethyl Acetate / Heptane)
Best for: Removing inorganic salts and trace starting materials from crude solids with >85% initial purity.
Theory:
Ethyl Acetate (EtOAc) solubilizes the compound effectively at elevated temperatures but shows reduced solubility at
Protocol Steps:
-
Dissolution:
-
Charge crude 4-Thiomorpholin-4-ylpyridin-2-amine (10 g) into a round-bottom flask.
-
Add Ethyl Acetate (50 mL) (5 vol).
-
Heat to reflux (
) with stirring. -
Checkpoint: If solids remain, add EtOAc in 1 mL increments until fully dissolved. Do not exceed 8 vol.
-
-
Filtration (Hot):
-
While hot, filter the solution through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g., NaCl, KBr from synthesis).
-
-
Crystallization:
-
Return the filtrate to the flask and reheat to gentle reflux.
-
Slowly add Heptane (25-30 mL) dropwise until a persistent slight turbidity (cloudiness) is observed.
-
Remove heat source immediately.
-
Allow the solution to cool to Room Temperature (RT) slowly over 2 hours with gentle stirring.
-
-
Isolation:
-
Cool the slurry to
in an ice bath for 1 hour. -
Filter the white/off-white crystals.
-
Wash: Rinse the filter cake with a cold 1:1 mixture of EtOAc/Heptane (
).
-
-
Drying:
-
Dry under vacuum at
for 12 hours. Note: Avoid temperatures to prevent sulfur oxidation.
-
Method B: Acid-Base Chemical Purification
Best for: Removing non-basic organic impurities (e.g., unreacted thiomorpholine, neutral side products) and colored tars.
Theory: This method exploits the basicity of the pyridine nitrogen. By converting the compound to its water-soluble hydrochloride salt, non-basic impurities can be washed away with organic solvents. Subsequent neutralization precipitates the pure free base.
Protocol Steps:
-
Acidification:
-
Suspend crude solid (10 g) in Water (40 mL) .
-
Slowly add 2M HCl until pH reaches ~1-2. The solid should dissolve as the hydrochloride salt forms.
-
Observation: The solution may be yellow/orange due to impurities.
-
-
Organic Wash (The "Cleaning" Step):
-
Extract the aqueous acidic solution with Dichloromethane (DCM) or EtOAc (2 x 30 mL) .
-
Action: Discard the organic layer (contains neutral/acidic impurities). Keep the aqueous layer.
-
-
Precipitation (Basification):
-
Cool the aqueous layer to
. -
Slowly add 2M NaOH or saturated
while stirring until pH reaches 9-10. -
Result: The product will precipitate as a thick white solid.[3]
-
-
Recovery:
Process Visualization
Diagram 1: Purification Decision Tree
This logic gate ensures the correct method is chosen based on the crude material's profile.
Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.
Diagram 2: Acid-Base Purification Workflow
Detailed chemical flow for Method B.
Caption: Step-by-step chemical purification workflow exploiting the aminopyridine basicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much anti-solvent added. | Reheat to dissolve. Add a "seed crystal" at |
| Yellow Color | Oxidation or conjugated impurities.[2] | Use Method B first. If color persists, treat hot EtOAc solution with activated charcoal (5 wt%) before filtration. |
| Low Yield | Product too soluble in mother liquor. | Cool to |
| Sulfoxide Impurity | Oxidation during drying or heating. | Dry under Nitrogen atmosphere. Limit heating time. Store in amber vials. |
References
-
Sigma-Aldrich. 4-(Morpholin-4-yl)pyridin-3-amine Product Specification. (Analogous physicochemical properties).[2][3][5] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5330790 (Related Aminopyridines). Retrieved from
-
World Intellectual Property Organization. Patent WO2009149258A2: Crystalline forms of aminopyridine derivatives. (General crystallization techniques for this class). Retrieved from
-
Organic Chemistry Portal. Synthesis and Properties of Thiomorpholines. (Stability and oxidation data). Retrieved from
Sources
Application Note: 4-Thiomorpholin-4-ylpyridin-2-amine as a Privileged Scaffold in Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Structural Rationale
In the pursuit of novel targeted therapeutics, the 2-aminopyridine motif has established itself as a cornerstone of kinase inhibitor design, primarily due to its ability to form robust bidentate hydrogen bonds with the ATP-binding pocket's hinge region [1]. However, as the chemical space for flat, aromatic hinge-binders becomes saturated, researchers are increasingly relying on three-dimensional, saturated appendages to navigate the solvent-exposed regions and specificity pockets of target proteins.
4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) represents a highly versatile, dual-action building block. It combines the validated hinge-binding capacity of the 2-aminopyridine core with the unique physicochemical properties of a thiomorpholine ring [2]. While its oxygen-containing analog (morpholine) is ubiquitous in approved drugs (e.g., gefitinib, buparlisib), the thio-analog offers a distinct "sulfur advantage." The sulfur atom alters the ring's conformational preference (favoring specific chair conformations) and, crucially, serves as a synthetic handle for late-stage oxidation to sulfoxide or sulfone. This allows medicinal chemists to drastically tune the topological polar surface area (TPSA), aqueous solubility, and ADMET profile of a lead compound without significantly increasing its steric bulk [3].
Pharmacophore mapping of 4-Thiomorpholin-4-ylpyridin-2-amine targeting kinase ATP pockets.
Physicochemical Profiling: The "Sulfur Advantage"
To understand why a medicinal chemist would select 4-thiomorpholin-4-ylpyridin-2-amine over its morpholine counterpart, we must examine the causality of heteroatom substitution. The table below summarizes the theoretical shift in physicochemical properties when utilizing this scaffold and its oxidized derivatives.
By oxidizing the thioether to a sulfone, the molecule gains two strong hydrogen-bond acceptors. This modification typically reduces the LogP (increasing aqueous solubility) and can mitigate off-target liabilities such as hERG channel inhibition, which is often driven by excessive lipophilicity [4].
Table 1: Comparative Physicochemical Impact of Scaffold Variations
| Scaffold Variant | Est. LogP | TPSA (Ų) | H-Bond Acceptors | Conformational Profile | Primary MedChem Advantage |
| Morpholine analog | 0.8 | 48.1 | 3 | Chair (Equatorial bias) | Baseline solubility, established safety. |
| Thiomorpholine | 1.4 | 38.9 | 2 | Chair (Axial bias) | Increased lipophilicity, membrane permeability. |
| Thiomorpholine Sulfone | 0.2 | 73.7 | 4 | Rigidified Chair | High aqueous solubility, reduced hERG liability. |
Experimental Workflows & Protocols
The following protocols detail the integration of 4-thiomorpholin-4-ylpyridin-2-amine into a kinase inhibitor discovery pipeline. The workflow is designed as a self-validating system: each chemical transformation includes specific analytical checkpoints to ensure reaction fidelity before proceeding to biological evaluation.
Step-by-step workflow from scaffold functionalization to in vitro kinase and ADMET profiling.
Protocol A: Scaffold Functionalization via Buchwald-Hartwig Amination
Objective: Couple the primary amine of the scaffold to an aryl/heteroaryl halide core (e.g., a thienopyrimidine) to construct the extended kinase inhibitor framework.
Rationale: The 2-amino group on an electron-rich pyridine can be poorly nucleophilic. Buchwald-Hartwig cross-coupling using a specialized ligand like BrettPhos ensures high yields for monoarylation while preventing over-arylation (diarylation) [3].
Materials:
-
4-Thiomorpholin-4-ylpyridin-2-amine (1.0 eq)
-
Target Aryl Bromide/Chloride (1.1 eq)
-
Pd2(dba)3 (0.05 eq)
-
BrettPhos ligand (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide, 4-thiomorpholin-4-ylpyridin-2-amine, Pd2(dba)3, BrettPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration relative to the amine) and sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Seal the flask and heat to 90°C in an oil bath for 12 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the UV trace (254 nm) shows the disappearance of the starting aminopyridine and the MS spectra displays the
peak corresponding to the coupled product. -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Late-Stage ADMET Tuning via S-Oxidation
Objective: Convert the thiomorpholine thioether to a sulfone to improve aqueous solubility and alter the hydrogen-bonding network.
Rationale: Using meta-chloroperoxybenzoic acid (mCPBA) allows for precise control over the oxidation state. By strictly controlling the temperature and equivalents, we prevent unwanted N-oxidation of the pyridine ring.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified product from Protocol A (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of mCPBA (2.5 eq, assuming 77% purity) in DCM dropwise over 15 minutes. Note: 2.5 eq is required to drive the reaction past the sulfoxide intermediate to the sulfone.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Self-Validation Checkpoint: TLC (10% MeOH in DCM) should show a complete shift to a lower Rf spot (more polar sulfone). LC-MS must confirm a mass shift of +32 Da (
) relative to the starting material, with no +16 Da (sulfoxide or N-oxide) remaining. -
Quench & Workup: Quench the reaction with saturated aqueous
to destroy excess peroxide, followed by saturated aqueous to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over , and concentrate.
Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the
Rationale: The ADP-Glo assay is an ATP-conversion assay that measures the amount of ADP produced during the kinase reaction. It is highly preferred over substrate-specific assays because it is universal and independent of the downstream peptide sequence [4].
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well white microplate (final DMSO concentration in assay must not exceed 1% to prevent kinase denaturation).
-
Kinase Reaction: Add the purified recombinant kinase (e.g., SRC or PI3K) and specific lipid/peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Initiation: Initiate the reaction by adding ultra-pure ATP (at the predetermined
concentration for the specific kinase). Incubate at room temperature for 60 minutes. -
ADP Detection (Self-Validating Step): Add ADP-Glo™ Reagent (equal volume to reaction) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Control Check: Wells lacking the kinase should show near-zero luminescence at the end of the assay, confirming complete ATP depletion.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader. Calculate
values using a 4-parameter logistic non-linear regression model.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at:[Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. PubMed (NIH). Available at:[Link]
-
Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. PubMed (NIH). Available at:[Link]
Application Note & Protocol: Preparation of Stock Solutions of 4-Thiomorpholin-4-ylpyridin-2-amine for Biological Assays
Abstract
The integrity and reproducibility of data from biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 4-Thiomorpholin-4-ylpyridin-2-amine. We delve into the critical aspects of solvent selection, solubility challenges, and the step-by-step protocols for creating high-concentration primary stocks and subsequent dilutions for bioassay applications. The methodologies outlined herein are designed to ensure compound stability, minimize solvent-induced artifacts, and ultimately, generate reliable and reproducible experimental outcomes.
Introduction: The Criticality of Compound Management
4-Thiomorpholin-4-ylpyridin-2-amine is a heterocyclic compound of interest in various research and drug discovery programs. Like many small molecules, its journey from a solid powder to a biologically active agent in an assay is fraught with potential pitfalls. Inaccurate concentration, poor solubility, degradation, or solvent-induced toxicity can invalidate experimental results.[1] Therefore, establishing a robust and standardized protocol for stock solution preparation is not a preliminary chore but a cornerstone of sound scientific practice.
The primary challenges in handling compounds like 4-Thiomorpholin-4-ylpyridin-2-amine for aqueous-based bioassays are twofold:
-
Solubility: Many organic small molecules exhibit low aqueous solubility. A solvent must be chosen that can dissolve the compound at a high concentration but is also compatible with the biological system at its final working concentration.[2]
-
Solvent Effects: The solvent itself can impact the assay. Dimethyl Sulfoxide (DMSO), the most common choice, can be toxic to cells at higher concentrations, necessitating careful control of its final percentage in the assay medium.[3][4]
This guide provides a self-validating system, explaining the causality behind each step to empower the researcher to make informed decisions and troubleshoot effectively.
Compound Properties & Strategic Considerations
Before any practical work commences, a thorough understanding of the compound's properties and the strategic implications for its handling is essential.
Physicochemical Properties
Note: The following data for 4-Thiomorpholin-4-ylpyridin-2-amine should be confirmed with the certificate of analysis (CoA) provided by your supplier. Purity is especially critical and should be taken into account for accurate concentration calculations.[5]
| Property | Value (Typical) | Rationale & Impact on Protocol |
| Molecular Formula | C₉H₁₃N₃S | Defines the molecular weight for molarity calculations. |
| Molecular Weight | 200.29 g/mol (approx.) | Essential for calculating the mass needed for a stock solution of a specific molarity.[6] |
| Appearance | White to off-white solid | Visual confirmation of compound integrity. Any deviation may suggest impurity or degradation. |
| Purity (by HPLC) | >98% | The actual purity should be used for precise concentration calculations, though >98% is often acceptable for initial screening.[7] |
| Solubility | Soluble in DMSO | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a first-choice solvent for compound libraries.[3][8] |
| Storage Conditions | Store at -20°C, protect from light and moisture | Prevents degradation. DMSO is hygroscopic; moisture absorption can affect solubility and stability.[3] |
The Rationale for DMSO as a Primary Solvent
Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of small molecules for several reasons:
-
Exceptional Solvating Power: It can dissolve a vast array of chemical structures, which is invaluable in high-throughput screening (HTS).[8]
-
Miscibility: It is miscible with both aqueous and organic media, facilitating the dilution of a concentrated DMSO stock into an aqueous assay buffer.
-
Low Volatility: Its low vapor pressure minimizes evaporative losses, which is critical for maintaining accurate concentrations in microplates.
However, its utility is balanced by its potential for cellular toxicity. High concentrations of DMSO can permeabilize cell membranes, induce oxidative stress, and interfere with assay components.[4]
Managing DMSO-Induced Assay Interference
To mitigate the adverse effects of DMSO, a set of best practices must be followed. The cornerstone of this strategy is to keep the final concentration in the assay as low as possible while ensuring the compound remains in solution.
| Assay Type | Recommended Final DMSO Concentration (%) | Justification & Expert Insights |
| General Cell-based Assays | ≤ 0.5% | Many immortalized cell lines can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted standard to minimize cytotoxicity.[3] |
| Primary Cell & Stem Cell Cultures | ≤ 0.1% | These cell types are often more sensitive to solvent-induced stress than established cell lines. A lower DMSO concentration is crucial for maintaining physiological relevance.[3] |
| Enzymatic/Biochemical Assays | 0.1% - 2% | While typically more robust, some enzymes can be inhibited or denatured by DMSO. The tolerance should be empirically determined for each specific assay. |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration is a trade-off between compound solubility and assay robustness. It must be kept consistent across all plates and experiments.[3] |
Crucial Principle: Every experiment must include a "vehicle control" group. This control contains the assay medium with the same final concentration of DMSO as the test wells but without the compound. This allows for the differentiation between the compound's biological effect and any background effect from the solvent.[3]
Experimental Protocols
These protocols provide a validated workflow from solid compound to final working solution. Precision, accuracy, and sterile technique are paramount throughout.[5][9]
Protocol 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO
This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.
Materials:
-
4-Thiomorpholin-4-ylpyridin-2-amine powder
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance[5]
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, low-retention, filtered pipette tips and calibrated micropipettors
-
Vortex mixer
-
Water bath sonicator (optional)
Step-by-Step Methodology:
-
Calculate the Required Mass: Use the following formula to determine the mass of the compound needed. For this example, we will prepare 1 mL of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol)
-
Calculation: Mass (mg) = 10 mM × 1 mL × (1/1000 L/mL) × 200.29 g/mol × 1000 mg/g = 2.00 mg
-
-
Weigh the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 2.00 mg of 4-Thiomorpholin-4-ylpyridin-2-amine directly into the tube. Record the actual mass weighed.[5]
-
Expert Tip: It is often easier and more accurate to weigh a slightly different mass (e.g., 2.10 mg) and then adjust the volume of DMSO added to achieve the desired 10 mM concentration. For 2.10 mg, the required DMSO volume would be 2.10 mg / (10 mmol/L * 200.29 g/mol) = 1.05 mL.
-
-
Dissolution:
-
Add the calculated volume (e.g., 1 mL for 2.00 mg) of sterile DMSO to the tube containing the compound.
-
Close the cap tightly and vortex the tube for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed.[3]
-
Troubleshooting: If the compound does not dissolve readily, sonicate the tube in a room temperature water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used, but one must be cautious as heat can degrade some compounds.[3]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[3][7]
-
Label each aliquot with the compound name, concentration (10 mM), solvent (100% DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Intermediate and Final Working Solutions
This protocol details the critical step of creating a dilution series and the final working solutions for your assay plate. The key principle is to perform intermediate dilutions in 100% DMSO to avoid precipitating the compound when it is introduced to the aqueous assay buffer.[3]
Methodology:
-
Intermediate Serial Dilution in 100% DMSO:
-
This step creates a range of concentrations in pure DMSO, which will then be added to the assay medium in a small volume.
-
Label a series of sterile tubes for your desired concentration range. For a 10-point, 2-fold dilution series starting from 10 mM, you would label 10 tubes.
-
Add a specific volume of 100% DMSO (e.g., 50 µL) to tubes #2 through #10.
-
Thaw one aliquot of your 10 mM primary stock (this will be tube #1).
-
Transfer 50 µL from tube #1 to tube #2. Mix thoroughly by pipetting up and down. This creates a 5 mM solution.
-
Using a fresh pipette tip, transfer 50 µL from tube #2 to tube #3 and mix. This creates a 2.5 mM solution.
-
Continue this process down the entire series. This method maintains a constant solvent environment (100% DMSO) while lowering the compound concentration.[3]
-
-
Preparation of Final Working Solutions:
-
The final dilution step involves adding a small volume of the DMSO-dissolved compound into a much larger volume of aqueous assay buffer. This ensures the final DMSO concentration remains low.
-
Example: To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Calculation: This requires a 1:1000 dilution (10,000 µM / 10 µM = 1000). The stock concentration needed is 10,000 µM, which is 10 mM.
-
Procedure: Add 1 µL of the 10 mM DMSO stock (from the intermediate dilution series) to 999 µL of your final assay buffer.
-
For a 96-well plate format where the final volume is 200 µL, you would add 0.2 µL of the 10 mM stock to 199.8 µL of buffer. It is often more practical to prepare a larger volume of the final working solution and then dispense 200 µL into the well.
-
Visualization of the Workflow
The following diagram illustrates the complete workflow from weighing the solid compound to the preparation of the final working solution for a bioassay.
Caption: Workflow for stock solution preparation and dilution.
Safety & Handling
All laboratory work should be conducted in accordance with institutional safety policies.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling 4-Thiomorpholin-4-ylpyridin-2-amine and DMSO.
-
Handling DMSO: DMSO can facilitate the absorption of chemicals through the skin.[9] Avoid direct contact. If skin contact occurs, wash the area thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, according to your institution's hazardous waste disposal procedures.
References
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery Today. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]
-
How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences. [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein. [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. [Link]
-
Stock up on stock solutions. (2021). The Bumbling Biochemist. [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. Clark College. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. bitesizebio.com [bitesizebio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. lifetein.com [lifetein.com]
Application Note: Isolation and Purification of 4-Thiomorpholin-4-ylpyridin-2-amine
Executive Summary & Molecule Profile
This guide details the isolation of 4-Thiomorpholin-4-ylpyridin-2-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., anticancer, anti-inflammatory agents). The molecule features a basic 2-aminopyridine core substituted at the 4-position with a thiomorpholine ring.
Successful isolation requires managing two competing physicochemical properties:
-
Basicity: The pyridine nitrogen and exocyclic amine interact strongly with acidic silanols on silica gel, causing severe peak tailing.[1]
-
Sulfur Sensitivity: The thiomorpholine sulfur is susceptible to oxidation (to sulfoxide/sulfone) if exposed to peroxides or prolonged oxidative stress on active surfaces.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₉H₁₃N₃S | MW ~ 195.28 g/mol |
| pKa (Pyridine N) | ~6.8 - 7.2 | Moderately basic; requires buffered/modified mobile phase. |
| LogP | ~0.8 - 1.2 | Moderately polar; likely elutes in 50-100% EtOAc or 2-5% MeOH/DCM. |
| Solubility | Soluble in DCM, MeOH, DMSO. | Load using DCM or dry-load on Celite/Silica. |
| UV Absorbance | λmax ~ 254 nm, 280 nm | Strong UV active (aromatic system). |
Pre-Purification: Acid-Base Extraction (Self-Validating Step)
Before column chromatography, an acid-base extraction is highly recommended. This "chemical filter" exploits the molecule's basicity to remove neutral and acidic impurities (e.g., unreacted thiomorpholine, non-basic side products), significantly simplifying the subsequent column run.
Protocol A: Acid-Base Workup
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1.0 M HCl (aq) (3x).
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.
-
Basification: Cool the aqueous phase to 0°C. Slowly adjust pH to >10 using 6.0 M NaOH or saturated Na₂CO₃ .
-
Observation: The product will precipitate or oil out as the free base.
-
-
Re-Extraction: Extract the basic aqueous phase with DCM (3x).
-
Note: DCM is preferred here for its higher solubility of polar heterocycles compared to EtOAc.
-
-
Drying: Dry combined DCM layers over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
Column Chromatography Protocol
If the acid-base extraction does not yield sufficient purity (>95%), proceed to flash column chromatography.
Stationary Phase Selection
-
Primary Choice: Silica Gel 60 (40-63 µm).
-
Constraint: Standard silica is acidic. Without modification, the aminopyridine will streak, leading to broad peaks and poor recovery.
-
Solution: Use an amine modifier (Triethylamine) in the mobile phase.[1][3][4][5]
Mobile Phase Design
-
Base Solvent: Dichloromethane (DCM).
-
Polar Modifier: Methanol (MeOH).
-
Additive: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
-
Recommendation:1% TEA is superior for DCM systems. It blocks active silanol sites more effectively than ammonia in non-aqueous conditions.
-
Protocol B: Flash Chromatography Execution
Step 1: Column Preparation (Slurry Packing)
-
Prepare a solvent mixture of 99:1 DCM:TEA .
-
Slurry the Silica Gel in this mixture.[4]
-
Pour into the column and flush with 2 column volumes (CV) of 99:1 DCM:TEA .
-
Why: Pre-equilibrating with TEA neutralizes the silica column before the sample touches it, preventing irreversible adsorption at the top.
-
Step 2: Sample Loading[4]
-
Method: Dry Loading is preferred to maximize resolution.
-
Dissolve the crude amine in a minimal amount of MeOH/DCM.
-
Add silica gel (ratio 1:2 sample:silica).
-
Evaporate to dryness on a rotovap until a free-flowing powder remains.
-
Load the powder on top of the packed bed and cover with a layer of sand.
-
Step 3: Elution Gradient
Run the following gradient (Linear or Stepwise):
| Time/CV | Mobile Phase Composition | Purpose |
| 0 - 2 CV | 100% DCM (+1% TEA) | Elute non-polar grease/impurities. |
| 2 - 5 CV | 98:2 DCM:MeOH (+1% TEA) | Begin mobilizing the product. |
| 5 - 10 CV | 95:5 DCM:MeOH (+1% TEA) | Product Elution Window. |
| 10 - 15 CV | 90:10 DCM:MeOH (+1% TEA) | Flush remaining polar material. |
Step 4: Detection & Analysis[6][7]
-
TLC System: 90:10 DCM:MeOH + 1% TEA.
-
Visualization:
-
UV (254 nm): Dark spot (aromatic).
-
Ninhydrin Stain: Heats to a color (red/purple) due to the primary amine.
-
Iodine: Stains the thiomorpholine moiety (brown).
-
Visualization: Purification Logic Tree
The following diagram illustrates the decision process for isolating the target molecule, integrating the self-validating extraction step.
Figure 1: Decision tree for the isolation of aminopyridines, prioritizing chemical extraction before chromatographic separation.
Troubleshooting & Critical Considerations
A. Peak Tailing (The "Shark Fin" Effect)
-
Cause: Protonation of the pyridine nitrogen by acidic silanols (
). -
Fix: Ensure Triethylamine (TEA) is present in both the column packing solvent and the running eluent. If TEA is objectionable for downstream steps, use Ammonium Hydroxide (NH₄OH) in MeOH, but ensure miscibility.
B. Oxidation of Thiomorpholine
-
Risk: The sulfur atom can oxidize to sulfoxide (
) or sulfone ( ) upon exposure to air on silica gel (which has a high surface area and adsorbed oxygen). -
Mitigation:
-
Do not leave the compound on the column overnight.
-
Use fresh solvents (avoid old ether/THF which contain peroxides).
-
Evaporate fractions immediately at
.
-
C. Co-elution with Regioisomers
-
Scenario: If synthesized via SnAr, the 2-amino-4-chloro starting material or bis-substituted byproducts may exist.
-
Solution: Switch stationary phase to C18 (Reverse Phase) .
-
Eluent: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: In acidic reverse phase, the molecule is doubly protonated and elutes early.
-
References
-
BenchChem Technical Support. (2025).[1][4] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from
-
ThermoFisher Scientific. (2014). Simultaneous Determination of Aromatic Amines and Pyridines in Soil using HPLC. Application Note AN70232. Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanisms and Applications in Basic Compound Separation. Retrieved from
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[8]Molbank, 2024(1), M1795. Retrieved from
-
Organic Chemistry Portal. (2017). Synthesis of Thiomorpholines and Related Heterocycles.[9] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: 1H NMR Interpretation of 4-Thiomorpholin-4-ylpyridin-2-amine
Abstract & Scope
This application note provides a comprehensive protocol for the structural verification of 4-Thiomorpholin-4-ylpyridin-2-amine using proton nuclear magnetic resonance (
This guide moves beyond simple peak listing; it details the mechanistic origins of chemical shifts, coupling patterns, and solvent effects, enabling researchers to distinguish this specific regioisomer from potential byproducts (e.g., 3-substituted or bis-substituted analogs).
Structural Analysis & Atom Numbering
Before interpreting the spectrum, we must establish the magnetic environment of the nuclei. The molecule consists of an electron-deficient pyridine ring substituted with an electron-donating amino group (
Electronic Environment:
-
Pyridine Ring: The nitrogen at position 1 is electron-withdrawing. However, the amino group (C2) and the thiomorpholine nitrogen (C4) are strong resonance donors. This creates a "push-pull" system, significantly shielding protons at positions 3 and 5.
-
Thiomorpholine: Unlike morpholine, the sulfur atom is less electronegative than oxygen, resulting in distinct upfield shifts for the methylene protons adjacent to the heteroatom (
vs ).
Numbering Scheme for Assignment:
-
Pyridine H6:
-proton to ring nitrogen (most deshielded). -
Pyridine H3:
-proton to amino group / to ring nitrogen (highly shielded). -
Pyridine H5:
-proton to ring nitrogen (shielded). -
Thiomorpholine
: Methylene protons adjacent to the aniline-like nitrogen. -
Thiomorpholine
: Methylene protons adjacent to sulfur.
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-
is the mandatory solvent for this protocol.-
Reasoning: Chloroform-
( ) often causes broadening of the exocyclic amine ( ) signal due to quadrupole broadening or rapid exchange. DMSO- forms hydrogen bonds with the amine, sharpening the signal and slowing exchange, allowing for accurate integration.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Residual DMSO pentet centered at
2.50 ppm.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay (
s) to ensure quantitative integration of aromatic protons. -
Transients (Scans): Minimum 16 scans for high SNR.
Spectral Interpretation Guide
Region 1: The Aromatic Heterocycle ( 5.5 – 8.0 ppm)
The pyridine ring protons exhibit an ABX or AMX spin system depending on the field strength.
-
7.60 – 7.80 ppm (1H, doublet,
Hz) H6-
Assignment Logic: This is the only proton adjacent to the pyridine nitrogen. The inductive effect of the ring nitrogen deshields this position significantly.
-
Coupling: Splits into a doublet due to coupling with H5 (
).
-
-
6.10 – 6.30 ppm (1H, dd,
Hz) H5-
Assignment Logic: H5 is located between the thiomorpholine and the unsubstituted C6. It couples to both H6 (ortho, large
) and H3 (meta, small ). -
Electronic Effect: Shielded by the resonance donation from the C4-thiomorpholine nitrogen.
-
-
5.70 – 5.90 ppm (1H, d,
Hz) H3-
Assignment Logic: This proton is flanked by the amino group (C2) and the thiomorpholine (C4). Both substituents pump electron density into this position (ortho-directing), making it the most shielded aromatic signal.
-
Coupling: Appears as a meta-doublet (coupling with H5) or a singlet if resolution is low.
-
-
5.40 – 5.80 ppm (2H, broad singlet)
-
Validation: Upon addition of
, this signal disappears (deuterium exchange). -
Note: In
, this may appear closer to 4.5 ppm or be extremely broad.
-
Region 2: The Aliphatic Thiomorpholine ( 2.0 – 4.0 ppm)
The thiomorpholine ring adopts a chair conformation, but at room temperature, rapid ring inversion typically averages the axial and equatorial protons into two distinct triplets.
-
3.50 – 3.70 ppm (4H, triplet/multiplet)
-
Assignment Logic: These protons are adjacent to the nitrogen atom attached to the pyridine ring. The aromatic ring current and the electronegativity of nitrogen deshield them relative to the sulfur side.
-
Differentiation: If this were a morpholine analog, these protons would overlap with the
protons near 3.7 ppm. In thiomorpholine, the separation between N-side and S-side is distinct.
-
-
2.55 – 2.70 ppm (4H, triplet/multiplet)
-
Assignment Logic: Sulfur is less electronegative than nitrogen or oxygen. These protons appear significantly upfield.
-
Warning: In DMSO-
, this triplet often overlaps with the residual solvent peak ( 2.50). Careful integration or the use of HSQC (Heteronuclear Single Quantum Coherence) is required to confirm the proton count.
-
Summary Data Table
| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Electronic Origin |
| 7.60 – 7.80 | Doublet (d) | 1H | Pyridine H6 | Deshielded ( | |
| 6.10 – 6.30 | dd | 1H | Pyridine H5 | Shielded (Resonance from C4-N) | |
| 5.70 – 5.90 | Doublet (d) | 1H | Pyridine H3 | Highly Shielded (Ortho to | |
| 5.40 – 6.00 | Broad Singlet | 2H | - | Exocyclic Amine (Exchangeable) | |
| 3.50 – 3.70 | Triplet (t) | 4H | Thiomorpholine | ||
| 2.55 – 2.70 | Triplet (t) | 4H | Thiomorpholine |
Visualization & Logic Flows[1]
Diagram 1: Signal Assignment Logic Tree
This flowchart guides the user through the decision-making process for assigning the aromatic protons, the most critical step in verifying the regioisomer.
Caption: Logic flow for the unambiguous assignment of pyridine ring protons based on chemical shift and coupling multiplicity.
Diagram 2: Experimental Workflow
This diagram outlines the standard operating procedure (SOP) for sample preparation and data validation.
Caption: Step-by-step experimental workflow for verifying the labile amino group.
Troubleshooting & Artifacts
-
Water Peak Interference: In DMSO-
, adventitious water appears at 3.33 ppm. This may overlap with the thiomorpholine signal ( 3.50 – 3.70 ppm).-
Solution: Dry the sample or use a water suppression pulse sequence (zgesgp).
-
-
Residual Solvent Overlap: The
signal ( 2.6 ppm) is dangerously close to the DMSO pentet ( 2.50 ppm).-
Solution: Ensure good shimming. If overlap is severe, acquire a
C NMR or HSQC spectrum to confirm the presence of the thiomorpholine carbons ( 26 ppm).
-
-
Restricted Rotation: At low temperatures, the thiomorpholine ring might show broadening due to slow chair-chair interconversion. Warming the probe to 313 K (40 °C) usually sharpens these signals.
References
-
Substituent Effects on Pyridines
- Title: H NMR Spectra of Substituted Aminopyridines.
- Source: Spectroscopy Letters.
- Relevance: Establishes the shielding effects of amino groups on ortho/para protons in pyridine rings.
-
URL:
-
Thiomorpholine Spectral Data
- Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine.
- Source: MDPI (Molbank).
- Relevance: Provides comparative chemical shifts for N-aryl thiomorpholine moieties ( vs ).
-
URL:
-
General NMR Data for 2-Aminopyridines
- Title: 4-Methylpyridin-2-amine H NMR Spectrum.
- Source: ChemicalBook / SDBS.
- Relevance: Serves as a reference model for the 2-aminopyridine aromatic coupling patterns (H6 doublet, H3 singlet/doublet).
-
URL:
-
Thiomorpholine Base Data
Sources
- 1. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 3. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]
- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Buchwald-Hartwig Coupling of 4-(Thiomorpholin-4-yl)pyridin-2-amine
This Application Note is designed for researchers and process chemists working with complex heterocyclic substrates. It addresses the specific challenges of performing Buchwald-Hartwig cross-coupling with 4-(Thiomorpholin-4-yl)pyridin-2-amine , a substrate that presents a "double-threat" of catalyst deactivation: coordination from the pyridine nitrogen and potential poisoning from the thiomorpholine sulfur.
Executive Summary
The coupling of 4-(Thiomorpholin-4-yl)pyridin-2-amine (Substrate 1 ) with aryl halides represents a challenging class of C–N bond formations. This substrate combines an electron-deficient, potentially chelating 2-aminopyridine motif with a distal thioether (thiomorpholine) capable of reversible catalyst poisoning.
Standard protocols using simple phosphines (e.g., PPh3) or older bidentate ligands (e.g., BINAP) often fail due to:
-
Catalyst Poisoning: The soft sulfur atom in the thiomorpholine ring can bind to soft Pd(II) centers, creating off-cycle resting states.[1]
-
Reduced Nucleophilicity: The 2-aminopyridine exocyclic amine is significantly less nucleophilic than typical anilines due to electron withdrawal by the pyridine ring.
-
Chelation: The pyridine nitrogen can facilitate formation of stable 4-membered Pd-metallacycles, arresting the catalytic cycle.
This guide details two optimized protocols: Method A (High-Turnover) using Buchwald G4 Precatalysts for difficult partners, and Method B (Robust/Cost-Effective) using Xantphos for standard couplings.
Substrate Analysis & Retrosynthesis
Target Substrate Profile
-
Molecule: 4-(Thiomorpholin-4-yl)pyridin-2-amine
-
Key Features:
-
Site A (Nucleophile): Primary amine at C2. pKa ~6.8 (conjugate acid).
-
Site B (Deactivator): Pyridine Nitrogen (N1). Capable of
-chelation. -
Site C (Poison): Thiomorpholine Sulfur. Distal thioether; soft Lewis base.
-
Preparation of Starting Material
Note: If you do not already have the starting amine, it is best synthesized via SNAr rather than catalysis.
-
Precursors: 4-Chloro-pyridin-2-amine + Thiomorpholine.
-
Conditions: Heat neat or in NMP at 120°C for 12 hours. The 4-position is highly activated for nucleophilic aromatic substitution.
Reaction Optimization Strategy
Ligand Selection: The "Steric Wall"
To prevent sulfur poisoning, the ligand must be bulky enough to sterically crowd the Pd center, disfavoring the binding of the linear thioether while allowing the flat amine to approach.
-
Recommended: BrettPhos or RuPhos .[1][2] These dialkylbiarylphosphines are electron-rich (facilitating oxidative addition of Ar-Cl) and bulky (preventing S-coordination).
-
Alternative: Xantphos . Its wide bite angle (111°) enforces reductive elimination, crucial for electron-deficient amines like aminopyridines.
Base & Solvent
-
Base: LHMDS (Lithium Hexamethyldisilazide) is superior for 2-aminopyridines as it prevents protonation of the pyridine ring and solubilizes the intermediate Pd-amido complex. NaOtBu is a viable solid alternative.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol . Dioxane is preferred to disrupt potential aggregates.
Experimental Protocols
Method A: High-Performance Protocol (BrettPhos Pd G4)
Best for: Coupling with Aryl Chlorides, electron-rich Aryl Bromides, or when high yields are critical.
Reagents:
-
Aryl Halide (1.0 equiv)
-
4-(Thiomorpholin-4-yl)pyridin-2-amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5]
-
Base: LHMDS (1.0 M in THF, 2.2 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge Solids: In a nitrogen-filled glovebox or using Schlenk technique, add the Aryl Halide (if solid), Amine substrate, and BrettPhos Pd G4 precatalyst to a reaction vial equipped with a magnetic stir bar.
-
Seal & Purge: Seal the vial with a septum cap. If outside a glovebox, evacuate and backfill with N2 three times.
-
Add Liquids: Add anhydrous Dioxane via syringe.
-
Add Base: Dropwise add LHMDS solution. Note: The solution may turn dark orange/brown; this is normal.
-
Reaction: Heat the block to 90°C for 2–6 hours.
-
Tip: Monitor via LCMS. If the reaction stalls with starting material remaining, add a second portion of LHMDS (0.5 equiv) to re-activate the cycle.
-
-
Workup: Cool to RT. Quench with sat. NH4Cl. Extract with EtOAc (3x).[3] Dry over Na2SO4.[3]
-
Purification: Flash chromatography. Note: Aminopyridines often streak on silica. Add 1% Et3N to your eluent.
Method B: Robust Protocol (Xantphos/Pd2(dba)3)
Best for: Scale-up, Aryl Bromides, or cost-sensitive applications.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine Substrate (1.1 equiv)
-
Catalyst: Pd2(dba)3 (2.5 mol%)
-
Ligand: Xantphos (5.0 mol%)
-
Base: Cs2CO3 (2.0 equiv, dried)
-
Solvent: Toluene/Dioxane (1:1)
Step-by-Step:
-
Pre-complexation (Critical): In the reaction vessel, mix Pd2(dba)3 and Xantphos in the solvent at RT for 5-10 minutes under N2. The solution should turn from purple/black to a clear orange/yellow, indicating active ligand binding.
-
Addition: Add the Aryl Bromide, Amine, and Cs2CO3.
-
Heating: Heat to 100°C overnight (12–16 h).
-
Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts. Wash with DCM.
-
Concentration & Purification: As above.
Mechanistic Insight & Troubleshooting
The Sulfur Poisoning Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the "S-Trap" caused by the thiomorpholine tail.
Caption: Catalytic cycle showing the competitive "S-Trap" where the thiomorpholine sulfur binds to the electrophilic Pd(II) intermediate. Bulky ligands (BrettPhos) destabilize the S-Trap, forcing the equilibrium back to the productive cycle.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (S-trap) | Switch to BrettPhos Pd G4 . Increase temp to 100°C to promote ligand dissociation. |
| Starting Material Intact | Oxidative Addition Failure | Ensure reagents are dry. If using Ar-Cl, switch to Ar-Br or Ar-I. |
| Bis-arylation | Over-reaction | Use BrettPhos (highly selective for mono-arylation). Avoid XPhos for primary amines. |
| Product is stuck on column | Pyridine interaction with Silica | Pre-wash silica with 1% Et3N in Hexanes. Use MeOH/DCM gradients. |
References
-
Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science, 2011, 2 , 57-68. Link
- Foundational work on BrettPhos for primary amines and heterocycles.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50. Link
- Authoritative review on ligand selection, specifically addressing poisoning and 2-aminopyridines.
-
Paul, F., et al. "Importance of the Ligand in the Palladium-Catalyzed Amination of 2-Halopyridines." Journal of the American Chemical Society, 1994, 116 , 5969. Link
- Early mechanistic insight into aminopyridine chel
- Fernández-Ibáñez, M. A., et al. "Catalytic Enantioselective Reformatsky Reaction with ortho-Substituted Diaryl Ketones." (Contextual reference for Sulfur tolerance in Pd catalysis). Angewandte Chemie Int. Ed., 2010. Demonstrates compatibility of modern Pd-ligand systems with thioethers.
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Thiomorpholin-4-ylpyridin-2-amine Solubility Troubleshooting
Welcome to the Advanced Application Scientist Support Portal. This guide addresses the specific physicochemical challenges of solubilizing 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) in Dimethyl Sulfoxide (DMSO). Designed for researchers and drug development professionals, this resource provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure reliable stock preparation and prevent downstream assay failures.
Mechanistic Overview: The Solubility Challenge
4-Thiomorpholin-4-ylpyridin-2-amine features a 2-aminopyridine core coupled with a thiomorpholine ring. While DMSO is a premier polar aprotic solvent for small molecules, this specific compound often exhibits erratic solubility profiles due to two primary factors:
-
Crystal Lattice Energy & Hydrogen Bonding: The primary amine and pyridine nitrogen can form strong intermolecular hydrogen bond networks. This results in a high crystal lattice energy that thermodynamically resists solvation[1].
-
Hygroscopicity of DMSO: DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water act as a potent antisolvent for lipophilic aminopyridines, triggering rapid precipitation or "crashing out" of the compound from the stock solution[2],[3].
Fig 1. Diagnostic decision tree for troubleshooting 4-Thiomorpholin-4-ylpyridin-2-amine solubility.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My 4-Thiomorpholin-4-ylpyridin-2-amine powder dissolved initially but precipitated after a few days in storage. Why? A1: This is a classic symptom of moisture ingress. Because DMSO is highly hygroscopic, opening the stock solution in a humid environment or subjecting it to multiple freeze-thaw cycles allows water absorption. This lowers the solvent's capacity, causing antisolvent precipitation[3],[4]. Always use fresh, anhydrous DMSO and store aliquots in tightly sealed, argon-purged vials over desiccant.
Q2: I am trying to prepare a 50 mM stock, but the solution remains cloudy even after vortexing. What is the limit of solubility? A2: While theoretical solubility might seem high, practical solubility for fragment-like aminopyridines in standard DMSO is often limited. High-throughput fragment-based screening models suggest that setting a threshold of 1 mM is more realistic for avoiding false negatives due to invisible micro-precipitation[5]. To achieve a 50 mM stock, you must employ kinetic interventions (sonication) or chemical modifications (salt formation).
Q3: Can I use heat to force the compound into solution? A3: Yes, but with strict parameters. Controlled heating decreases the thermodynamic barrier of the crystal lattice[2]. However, exceeding 50°C can accelerate oxidative degradation of the thiomorpholine sulfur atom (potentially forming sulfoxides). We recommend a maximum of 37°C combined with ultrasonic bath sonication.
Q4: If physical methods fail, how can I chemically enhance solubility without altering the compound's core structure? A4: Exploit the basicity of the 2-aminopyridine group. By adding a stoichiometric amount of a volatile organic acid (e.g., Trifluoroacetic acid, TFA) to the DMSO, you protonate the basic nitrogen, effectively forming a DMSO-soluble salt in situ[4],[1]. This disrupts the intermolecular hydrogen bonding and can increase solubility by an order of magnitude.
Quantitative Comparison of Solubilization Interventions
| Intervention Strategy | Mechanistic Action | Expected Solubility Gain | Risk Profile & Downstream Impact |
| Anhydrous DMSO (<0.1% H₂O) | Eliminates water-induced antisolvent effect | 2x – 5x | Low: Best practice for all stock solutions. |
| Bath Sonication (37°C) | Overcomes kinetic energy barriers of dissolution | 1.5x – 2x | Low: Must monitor temperature to prevent sulfur oxidation. |
| Co-solvent Blend (10% NMP) | Modifies solvent polarity; disrupts specific packing | 3x – 5x | Medium: N-Methyl-2-pyrrolidone (NMP) toxicity must be accounted for in cell-based assays. |
| In situ Acidification (0.1% TFA) | Protonates 2-amine, forming highly soluble salt | 10x – 50x | Medium: May alter local pH in sensitive biochemical assays if buffer capacity is low. |
Validated Experimental Protocols
Protocol A: Preparation of Moisture-Free DMSO Stock Solutions
This protocol establishes a self-validating baseline to rule out solvent quality as the root cause of precipitation.
-
Solvent Procurement: Procure a new, unopened septum-sealed bottle of anhydrous DMSO (≥99.9% purity, ≤0.005% water). Do not use communal lab bottles[2].
-
Thermal Equilibration: Equilibrate the 4-Thiomorpholin-4-ylpyridin-2-amine powder to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Weigh the required mass into a sterile, amber glass vial. Causality: Amber glass protects the thiomorpholine ring from photo-oxidation.
-
Injection: Using a dry glass syringe, pierce the DMSO septum and withdraw the required volume. Inject directly into the vial containing the compound.
-
Agitation & Validation: Vortex for 60 seconds. If the solution is optically clear, proceed to Step 6. If undissolved micro-particulates remain (verify by holding against a light source), the intrinsic solubility limit has been reached; proceed to Protocol B.
-
Storage: Aliquot the clear solution into single-use tubes, purge the headspace with dry Argon or Nitrogen gas, and store at -20°C.
Protocol B: Acid-Assisted Solubilization (In Situ Salt Formation)
Use this method when high concentrations (>10 mM) are strictly required and standard anhydrous DMSO fails.
-
Acidified Solvent Preparation: Prepare a stock of acidified DMSO by adding 0.1% (v/v) Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) to anhydrous DMSO. (Note: 0.1% TFA equates to roughly 13 mM of acid).
-
Suspension: Suspend the recalcitrant 4-Thiomorpholin-4-ylpyridin-2-amine in the acidified DMSO. The acid will immediately begin protonating the basic pyridine/amine nitrogens[4].
-
Kinetic Assistance: Place the vial in an ultrasonic water bath set to 37°C. Sonicate in 5-minute intervals, visually inspecting the solution between cycles to prevent overheating[2].
-
Chemical Validation: Once clear, verify the concentration and integrity using LC-MS or UV-Vis spectroscopy to ensure the compound has not degraded and is fully dissolved.
-
Assay Integration (Critical): When diluting this stock into aqueous assay buffers, ensure the receiving buffer has sufficient buffering capacity (e.g., 100 mM HEPES or Tris) to neutralize the trace acid and prevent sudden pH drops in your assay.
References
- Benchchem. Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
- National Institutes of Health (PMC). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Benchchem. Overcoming poor solubility of Aminopyrifen in formulations.
- National Institutes of Health (PMC). DMSO Solubility Assessment for Fragment-Based Screening.
- CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
Sources
- 1. catsci.com [catsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Profiling for 4-(Thiomorpholin-4-yl)pyridin-2-amine
Status: Operational Ticket ID: #SYN-TMO-PYR-004 Assigned Specialist: Senior Application Scientist Topic: Impurity Identification & Process Control in SnAr Synthesis
Executive Summary & Synthetic Context[1][2][3][4][5][6]
The synthesis of 4-(thiomorpholin-4-yl)pyridin-2-amine is a critical transformation in the development of kinase inhibitors and MMP inhibitors. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloropyridin-2-amine and thiomorpholine .
While the reaction appears straightforward, the presence of a sulfur atom in the thiomorpholine ring and the electron-deficient nature of the pyridine core introduce specific impurity risks that are often misidentified as "column bleed" or "matrix effects."
The "Black Box" of Synthesis
The standard protocol relies on the high nucleophilicity of the thiomorpholine nitrogen attacking the electrophilic C4 position of the pyridine.
-
Reaction Type: SNAr (Nucleophilic Aromatic Substitution)
-
Key Reagents: 4-Chloropyridin-2-amine (Substrate), Thiomorpholine (Nucleophile/Solvent).
-
Thermodynamics: Requires thermal activation (
) or microwave irradiation due to the deactivating effect of the 2-amino group on the pyridine ring.
Impurity Genesis Map (Visualization)
The following diagram outlines the mechanistic pathways leading to the three most critical impurities: Sulfoxides (Oxidation) , Regioisomers , and Hydrolysis products .
Figure 1: Mechanistic origin of key impurities. Red paths indicate oxidative stress; yellow paths indicate hydrolysis or side-reactions.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by users during LCMS and NMR analysis.
Issue 1: "I see a persistent peak at M+16 and M+32 in my LCMS."
Diagnosis: S-Oxidation (Sulfoxide/Sulfone formation). Thiomorpholine is highly susceptible to oxidation at the sulfur atom. This transformation converts the sulfide (-S-) to a sulfoxide (-SO-, M+16) and eventually a sulfone (-SO2-, M+32).
Root Cause:
-
Solvent Peroxides: Using ethers (THF, Dioxane) or alcohols that have not been tested for peroxides.
-
Atmospheric Oxygen: Running the reaction at high temperatures (
) without rigorous degassing or an inert atmosphere (N2/Ar).
Corrective Protocol:
-
Step 1: Test all solvents for peroxides prior to use.
-
Step 2: Degas the reaction mixture by sparging with Nitrogen for 15 minutes before heating.
-
Step 3: Add a radical scavenger/antioxidant such as BHT (Butylated hydroxytoluene) (0.1 mol%) if the reaction requires prolonged heating [1].
Issue 2: "My product yield is low, and I see a peak corresponding to the loss of the amine."
Diagnosis: Hydrolysis to 4-Pyridone. Under harsh acidic conditions or in the presence of excessive moisture at high temperatures, the chloro-substituent (or the newly formed thiomorpholine amine) can hydrolyze to form the pyridone tautomer.
Root Cause:
-
Water contamination in the thiomorpholine reagent (which is hygroscopic).
-
Use of aqueous acids during workup before the reaction is quenched.
Corrective Protocol:
-
Use anhydrous thiomorpholine. Dry it over KOH pellets or distill it if the bottle is old [2].
-
Maintain basic pH during workup to prevent protonation of the pyridine ring, which accelerates hydrolysis.
Issue 3: "There is a close-eluting impurity with the same mass (Isobaric)."
Diagnosis: Regioisomer (2-Thiomorpholin-4-yl-pyridin-4-amine). Note: This is only a risk if you started with 2,4-dichloropyridine. If you started with 4-chloropyridin-2-amine, this is chemically impossible unless a rearrangement occurred (highly unlikely).
Validation:
-
1H NMR Check: The coupling constants of the pyridine protons will differ. The target (2-amino-4-substituted) typically shows a characteristic doublet-doublet pattern for the C5 and C6 protons, while the isomer will show different splitting.
-
Action: If you started with 2,4-dichloropyridine, switch to 4-chloropyridin-2-amine to ensure regiocontrol. The amino group at C2 deactivates the position, but the C4 chlorine remains susceptible to SnAr [3].
Analytical Data & Specifications
Use the following parameters to validate your material.
Table 1: Key Impurity Profiles
| Impurity Name | Relative Retention (RRT)* | Mass Shift (Δ m/z) | Origin | Prevention Strategy |
| Thiomorpholine-S-oxide | 0.85 (Polar) | +16 Da | Oxidation | N2 atm, Peroxide-free solvents |
| Thiomorpholine-S,S-dioxide | 0.70 (Very Polar) | +32 Da | Oxidation | Avoid prolonged heating in air |
| 4-Pyridone derivative | 0.50 - 0.60 | -17 Da (vs Cl) | Hydrolysis | Dry solvents, Basic workup |
| Bis-thiomorpholine | 1.2 - 1.3 | +83 Da | Over-reaction | Control stoichiometry (if using di-halo start) |
*RRT based on C18 Reverse Phase column, Water/Acetonitrile gradient.
Recommended LCMS Method
To separate the polar S-oxide impurities from the parent compound, a standard C18 gradient is often insufficient due to the polarity of the amine.
-
Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS sensitivity is critical).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Rationale: The formic acid ensures protonation of the pyridine nitrogen, improving peak shape, while the polar-embedded phase helps retain the highly polar S-oxide impurities [4].
Decision Logic for Troubleshooting (Visualization)
Follow this logic flow when analyzing crude reaction mixtures.
Figure 2: Rapid decision tree for impurity identification based on Mass Spectrometry data.
References
-
Makhaevaa, N. A., & Potapov, V. A. (2025).[1] New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. PubMed Central. Link
-
ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. Link
Sources
optimizing reaction temperature for 4-Thiomorpholin-4-ylpyridin-2-amine production
Answering the call for a specialized guide, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals working on the synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this molecule, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly sensitive to reaction parameters, with temperature being one of the most critical variables to control.
This guide is structured as a dynamic question-and-answer resource to directly address the challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 4-Thiomorpholin-4-ylpyridin-2-amine?
The most common route is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a pyridine ring bearing a leaving group at the 4-position (e.g., 4-chloro-pyridin-2-amine or 4-fluoro-pyridin-2-amine) with thiomorpholine. The lone pair of electrons on the thiomorpholine nitrogen acts as a nucleophile, attacking the electron-deficient C4 position of the pyridine ring and displacing the leaving group.
Q2: Why is reaction temperature so critical in this specific SNAr synthesis?
Temperature is a critical parameter that directly influences reaction kinetics and selectivity. Here's why it demands careful control:
-
Activation Energy: Like most reactions, the SNAr reaction must overcome a specific activation energy barrier to proceed. The temperature provides the necessary thermal energy. If the temperature is too low, the reaction may be impractically slow or may not start at all.[1]
-
Rate of Reaction: Increasing the temperature generally increases the reaction rate. However, for this synthesis, an excessively high temperature can accelerate undesirable side reactions.
-
Side Reaction Profile: Elevated temperatures can promote side reactions such as decomposition of starting materials or products, or reactions with the solvent.[2] For pyridines, very strong conditions can even lead to unwanted ring deprotonation or rearrangements.[3][4]
-
Solubility: Temperature affects the solubility of reactants. Ensuring all components are in solution is crucial for a homogeneous reaction, and the optimal temperature often balances reaction rate with solubility.
Q3: What are the typical signs of a suboptimal reaction temperature?
Monitoring your reaction (e.g., by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)) will reveal tell-tale signs:
-
Too Low: The reaction shows little to no consumption of starting materials over an extended period.
-
Too High: You observe the rapid formation of multiple, often colored, impurity spots on a TLC plate or numerous unexpected peaks in an LC-MS chromatogram, alongside the consumption of your starting material and product.
-
Just Right: You see a clean, steady conversion of starting materials into the desired product with minimal formation of byproducts over a reasonable timeframe.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to 4-Thiomorpholin-4-ylpyridin-2-amine after several hours. Could the temperature be too low?
A: Yes, this is a classic symptom of insufficient thermal energy. The reaction has not been supplied with enough energy to overcome its activation barrier at a practical rate.
Causality & Recommended Actions:
-
Insufficient Energy: The reactants lack the kinetic energy for a sufficient number of effective collisions.
-
Poor Leaving Group: The choice of leaving group significantly impacts the required temperature. The typical reactivity order for SNAr on pyridines is F > Cl > Br > I.[3] If you are using a less reactive leaving group like chloro- or bromo-, a higher temperature will be necessary compared to a fluoro- leaving group.
-
Deactivated Ring: The 2-amino group on the pyridine ring is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. This may necessitate more forcing conditions.
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-20 °C increments, monitoring the reaction progress at each new setpoint. Some SNAr reactions on less reactive substrates may require temperatures as high as 150 °C.[3]
-
Solvent Choice: Consider switching to a higher-boiling point polar aprotic solvent like DMF, NMP, or DMSO, which are known to facilitate SNAr reactions and allow for higher temperature ranges.[5]
-
Verify Reagent Quality: Ensure your thiomorpholine and pyridine starting material are pure and that any base used (if applicable) is not old or hydrated.
Problem 2: High Impurity Profile
Q: My LC-MS analysis shows that while my starting material is consumed, the crude reaction mixture contains the desired product along with several significant impurities. How can temperature adjustments help?
A: This often indicates that the reaction temperature is too high, promoting undesired reaction pathways that compete with the main SNAr reaction.
Causality & Recommended Actions:
-
Thermal Decomposition: One or more of the reactants, or even the product itself, may be thermally unstable at the current reaction temperature, leading to degradation.
-
Competing Side Reactions: High temperatures can provide the activation energy for various side reactions that have a higher energy barrier than the desired reaction. This could include self-condensation of thiomorpholine, or reaction with the solvent.
Troubleshooting Steps:
-
Systematic Temperature Reduction: Lower the reaction temperature in 10-20 °C decrements. While this will slow the reaction rate, it may dramatically improve the product-to-impurity ratio. The goal is to find the "sweet spot" where the desired reaction proceeds cleanly, even if it takes longer.
-
Reaction Time Optimization: Couple the temperature reduction with careful time monitoring. A lower temperature may require a longer reaction time to achieve full conversion, but the final purity will be higher.
-
Consider Modern Activation Methods: Some advanced protocols use activators to enable SNAr reactions at room temperature, completely avoiding issues with thermal degradation.[2][6][7] This could involve converting the pyridine to a more reactive pyridinium salt intermediate.[8][9]
Problem 3: Reaction Stalls Before Completion
Q: The reaction proceeds well initially, converting about 50-60% of the starting material, but then it seems to stop. Should I simply increase the heat?
A: While increasing the heat is a common impulse, it can be counterproductive if the stall is not due to a simple kinetic issue.
Causality & Recommended Actions:
-
Product Inhibition: In some cases, the product formed can interact with a reactant or catalyst, inhibiting the reaction.
-
Reagent Degradation: A key reagent or base might be slowly degrading under the reaction conditions.
-
Equilibrium: The reaction may be reversible and has reached equilibrium.
Troubleshooting Steps:
-
Moderate Temperature Increase: A modest increase in temperature (e.g., 10 °C) is a reasonable first step to see if the stall is purely kinetic. Monitor closely for any new impurity formation.
-
Staged Reagent Addition: If you suspect reagent degradation, consider adding a fresh portion of the base or thiomorpholine after the reaction has stalled.
-
Evaluate Headspace/Atmosphere: Ensure the reaction is being run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes interfere with amine-based reactions at elevated temperatures.
Experimental Protocol: Temperature Scouting
To systematically determine the optimal reaction temperature, a parallel screening experiment is highly effective.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for the synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine.
Methodology:
-
Setup: Prepare 4-6 identical reaction vials, each equipped with a small magnetic stir bar.
-
Reagent Stock Solution: Prepare a stock solution of your limiting reagent (e.g., 4-chloro-pyridin-2-amine) and solvent (e.g., DMSO) to ensure identical concentrations in each vial.
-
Dispensing: Add an equal volume of the stock solution to each vial. Then, add the excess reagent (thiomorpholine, e.g., 1.2 to 1.5 equivalents) and any required base to each vial.
-
Inert Atmosphere: Seal the vials and purge with an inert gas like nitrogen.
-
Parallel Heating: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths set to different temperatures. A good starting range would be:
-
Vial 1: 60 °C
-
Vial 2: 80 °C
-
Vial 3: 100 °C
-
Vial 4: 120 °C
-
Vial 5: 140 °C
-
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS or a calibrated TLC to determine the ratio of starting material to product and the impurity profile.
-
Analysis: Compare the results across all temperatures to determine the optimal conditions.
Data Summary: Example Temperature Scouting Results
| Temperature (°C) | Time (h) | Conversion (%) (from LC-MS) | Purity (%) (Product Area / Total Area) | Observations |
| 60 | 12 | 15% | 98% | Very slow reaction, but very clean. |
| 80 | 12 | 65% | 96% | Moderate rate, still very clean. |
| 100 | 12 | 95% | 94% | Good conversion, minor impurities appearing. |
| 120 | 12 | >99% | 85% | Fast reaction, significant increase in impurities. |
| 140 | 12 | >99% | 70% | Very fast, but major impurity formation and some decomposition noted. |
Visual Workflow and Logic Diagrams
Diagram 1: Temperature Optimization Workflow
Caption: Workflow for a parallel temperature scouting experiment.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common temperature-related issues.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Pearson+.
- BenchChem. (2025).
- Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermedi
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
- Directed nucleophilic arom
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. (2025).
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PubMed.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 4-Thiomorpholin-4-ylpyridin-2-amine
Executive Summary
4-Thiomorpholin-4-ylpyridin-2-amine is a bifunctional heterocyclic building block frequently used in the synthesis of kinase inhibitors and neurological agents. Its structural integrity is often compromised by oxidative stress due to the high susceptibility of the thiomorpholine sulfur atom to electrophilic attack.
This guide addresses the specific degradation pathways of this molecule, providing diagnostic criteria for identifying impurities (sulfoxides/sulfones) and actionable protocols to maintain compound integrity during synthesis, storage, and biological assays.
Module 1: Diagnostic & Detection (Troubleshooting)
Q1: I observe a retention time shift and mass change in my LC-MS data. Is this oxidative degradation?
Answer: Highly likely. The thiomorpholine ring is a "metabolic soft spot" and a chemical liability.[1][2] Under oxidative stress (presence of peroxides, air exposure in solution, or metabolic action), the sulfur atom oxidizes sequentially.
Diagnostic Markers: Use the following table to interpret your LC-MS/UV data:
| Species | Mass Shift ( | RP-HPLC Retention | UV Characteristics | Cause |
| Parent | M (Base Peak) | Reference ( | Intact Molecule | |
| Sulfoxide | M + 16 Da | Earlier ( | Similar to Parent | Mild Oxidation (Air/DMSO) |
| Sulfone | M + 32 Da | Earliest ( | Similar to Parent | Strong Oxidation (H |
| N-Oxide | M + 16 Da | Variable | Possible hypsochromic shift | Pyridine Oxidation (Rare*) |
*Note: While Pyridine-N-oxidation is possible, the thiomorpholine sulfur is significantly more nucleophilic and will oxidize first. If you see M+16, assume S-oxidation unless NMR proves otherwise.
Q2: My compound turned yellow in solution. Does this indicate instability?
Answer: Not necessarily. Pure sulfoxides and sulfones are often colorless. A yellow/brown discoloration usually indicates:
-
Trace Aniline Oxidation: If the exocyclic amine (position 2) oxidizes (forming azo or nitro species), it generates strong chromophores. This is slower than S-oxidation but visually more apparent.
-
Photodegradation: Pyridin-2-amines are light-sensitive. Action: Do not rely on color. Run an LC-MS to quantify the M+16/M+32 ratio.
Module 2: Mechanistic Insight
Understanding the hierarchy of oxidation is critical for troubleshooting. The molecule contains three potential oxidation sites, but they react at vastly different rates.
Degradation Pathway Diagram
The following diagram illustrates the sequential oxidation pathway, prioritizing the sulfur atom over the pyridine nitrogen.
Caption: Figure 1. The dominant degradation pathway is S-oxidation of the thiomorpholine ring. N-oxidation of the pyridine ring is kinetically disfavored compared to sulfur oxidation.
Module 3: Experimental Protocols & Mitigation
Q3: How should I store stock solutions to prevent this?
Answer:
-
Solvent Choice: Avoid DMSO for long-term storage if possible. DMSO can act as a mild oxidant or contain peroxide impurities. Anhydrous Ethanol or Acetonitrile are preferred for low-temperature storage.
-
Temperature: Store at -20°C or -80°C.
-
Headspace: Always purge vials with Argon or Nitrogen after use.
-
Salt Formation: Convert the free base to a salt (e.g., HCl or Tosylate). Protonation of the pyridine ring and the amine reduces the electron density of the system, slightly stabilizing it, although the distal sulfur remains vulnerable [1].
Q4: I am running a cellular assay. Will the cells metabolize the compound?
Answer: Yes. The thiomorpholine ring is a known substrate for Cytochrome P450 enzymes (specifically CYP2E1 and others) and Flavin-containing Monooxygenases (FMOs).
-
Expectation: You will likely observe the Sulfoxide metabolite in the cell media within 1-4 hours.
-
Control: Include a "No-Cell" control (media + compound only) to distinguish metabolic oxidation from chemical instability in the media (which often contains iron/peroxides).
Protocol: Oxidative Stress Stress-Test
Use this protocol to validate your compound's stability limits before running expensive biological assays.
Materials:
-
Compound Stock (10 mM in MeCN)
-
30% Hydrogen Peroxide (
)[3] -
LC-MS grade Water/Acetonitrile
Procedure:
-
Preparation: Dilute stock to 100
M in Water/MeCN (1:1). -
Stress Induction: Add
to a final concentration of 0.1% (mild) and 1.0% (harsh). -
Incubation: Incubate at Room Temperature.
-
Sampling: Inject 5
L onto LC-MS at T=0, T=1h, T=4h, T=24h. -
Analysis: Plot the % Area of Parent vs. Sulfoxide (M+16).
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve stability issues during experiments.
Caption: Figure 2. Decision matrix for diagnosing stability issues. Mass spectrometry is the primary triage tool.
References
-
BenchChem. (n.d.). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Retrieved from
-
Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. PubMed. Retrieved from [Link]
-
Sobotta, L., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity. MDPI. Retrieved from [Link]
-
Kucka, M., et al. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Repository. Retrieved from [Link]
-
American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine Product Page. Retrieved from [Link]
Sources
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 3. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine
Welcome to the technical support resource for the synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical goal of minimizing side product formation to improve yield, purity, and process scalability. We will explore the mechanistic origins of common impurities and provide field-tested strategies to mitigate them.
Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine C4 position and the thiomorpholine nitrogen is typically achieved via two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. While both can be effective, they present distinct challenges and side reaction profiles. The choice between them often depends on the starting materials, functional group tolerance, and scalability requirements.
Below is a visual representation of the desired transformation and the common side-product pathways that can compromise the reaction's efficiency.
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Guide: Side Product Minimization
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My mass spectrometry analysis shows significant impurities at M+16 and M+32 relative to my desired product. What are these, and how can I prevent them?
Answer: These impurities correspond to the thiomorpholine sulfoxide (M+16) and sulfone (M+32), respectively. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, a common issue in syntheses involving this moiety. This can occur due to ambient oxygen, especially at elevated temperatures, or trace peroxide impurities in solvents like THF or dioxane.
Causality: The lone pair of electrons on the sulfur atom can be attacked by electrophilic oxygen species. This oxidation is often irreversible and leads to products with significantly different polarity and biological activity, complicating purification and potentially compromising downstream applications.
Mitigation Strategies:
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process, from reagent addition to workup. This is the most critical factor.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, degassed solvents. Ethers like THF and dioxane can form peroxides upon storage; always test for and remove them before use.
-
Temperature Control: Avoid excessive reaction temperatures or prolonged heating. If the reaction must be heated, do so only for the minimum time required to achieve reasonable conversion.
-
Reagent Quality: Ensure all reagents are of high purity and stored correctly.
Question 2: I am attempting a Buchwald-Hartwig coupling and my primary side product is pyridin-2-amine (hydrodehalogenation). Why is this happening?
Answer: Hydrodehalogenation is a classic side reaction in palladium-catalyzed cross-couplings.[1] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction consumes both the starting material and the active catalyst, leading to lower yields.
Causality: This typically arises from a competing pathway within the catalytic cycle. After oxidative addition of the aryl halide to the Pd(0) center, a palladium-hydride species can form. This can happen via β-hydride elimination from the amido-palladium complex or from reactions with trace water or alcohol.[1] This Pd-H species can then reductively eliminate with the aryl group to form the hydrodehalogenated product.
Mitigation Strategies:
-
Ligand Choice: The choice of phosphine ligand is crucial.[2] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) generally promote faster reductive elimination of the desired C-N bond, outcompeting the hydrodehalogenation pathway.[1] Chelating bis(phosphine) ligands can also inhibit side reactions by preventing the formation of intermediates that lead to hydrodebromination.[3]
-
Base Selection: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases or those with available β-hydrogens can sometimes contribute to the formation of Pd-H species.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Water can react with the palladium complex and be a source of hydrides.
Question 3: My reaction is sluggish, and even with extended heating, I see a large amount of unreacted 4-halopyridin-2-amine. What can I do to drive the reaction to completion?
Answer: Low conversion can be a problem in both SNAr and Buchwald-Hartwig reactions, and the causes are distinct for each pathway.
For SNAr Reactions:
-
Causality: SNAr on an electron-rich pyridine ring can be slow. The reaction rate depends on the electrophilicity of the pyridine ring and the leaving group's ability. A chloro-substituent is less reactive than a fluoro-substituent. The base may also be too weak to facilitate the reaction effectively.
-
Solutions:
-
Leaving Group: If possible, use 4-fluoro-pyridin-2-amine as the starting material, as fluoride is a better leaving group in SNAr.
-
Solvent: Use a polar aprotic solvent like DMSO, NMP, or DMF to stabilize the charged Meisenheimer intermediate and accelerate the reaction.
-
Base: Employ a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to scavenge the HX produced.
-
Temperature: Increase the reaction temperature, but monitor for the formation of oxidation byproducts (see Question 1).
-
For Buchwald-Hartwig Reactions:
-
Causality: Low conversion is often due to catalyst deactivation or suboptimal reaction parameters. The 2-amino group on the pyridine can chelate to the palladium center, inhibiting catalytic activity.[3]
-
Solutions:
-
Catalyst System: Ensure you are using an appropriate pre-catalyst and ligand combination. For challenging substrates, using a pre-formed Pd(I) or Pd(II) pre-catalyst with a biarylphosphine ligand is often more effective than generating the Pd(0) species in situ from sources like Pd(OAc)₂.
-
Ligand-to-Metal Ratio: Maintain an optimal ligand-to-palladium ratio, typically between 1.5:1 and 2.5:1. Excess ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition.
-
Base Strength: A strong base like NaOt-Bu is usually required to deprotonate the amine and form the active palladium-amido complex.[2]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Which is the better method: SNAr or Buchwald-Hartwig? | This depends on your specific needs. SNAr is often cheaper, requires no transition-metal catalyst (avoiding metal contamination issues), and is simpler to set up.[4] However, it typically requires more forcing conditions (higher temperatures) and is sensitive to the electronic nature of the pyridine ring. Buchwald-Hartwig amination is more versatile, tolerates a wider range of functional groups, and often proceeds under milder conditions with higher yields.[1] However, it requires an expensive catalyst and ligands, and rigorous exclusion of air and moisture is essential. |
| Can I use a primary amine other than the one on the pyridine ring? | Yes, but with caution. If your molecule contains another primary or secondary amine, it will compete with thiomorpholine as the nucleophile. In a Buchwald-Hartwig reaction, this can lead to complex mixtures and polymerization. Protecting groups may be necessary for other amine functionalities. |
| What is the best way to purify the final product? | 4-Thiomorpholin-4-ylpyridin-2-amine is a relatively polar compound. Silica gel column chromatography is the most common method for purification.[5] A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. In some cases, a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from streaking on the column. |
| Why did my reaction turn dark brown/black? | For Buchwald-Hartwig reactions, this often indicates the formation of palladium black (Pd(0) metal), a sign of catalyst decomposition. This can be caused by insufficient ligand, presence of oxygen, or excessively high temperatures. For SNAr reactions, dark coloration upon heating in solvents like DMSO or NMP can indicate some substrate or product decomposition, though it doesn't always correlate with a poor outcome. |
Recommended Experimental Protocols
The following are general starting procedures. Optimization of temperature, reaction time, and reagent stoichiometry is highly recommended for any new substrate.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the SNAr protocol.
Step-by-Step Methodology:
-
To an oven-dried sealed tube equipped with a magnetic stir bar, add 4-chloro-pyridin-2-amine (1.0 equiv), cesium carbonate (2.0 equiv), and thiomorpholine (1.2-1.5 equiv).
-
Add anhydrous, degassed DMSO to achieve a concentration of 0.2-0.5 M.
-
Seal the tube and purge with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture in a pre-heated oil bath to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with deionized water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig protocol.
Step-by-Step Methodology:
-
Inside a glovebox: To an oven-dried sealed tube equipped with a magnetic stir bar, add 4-bromo-pyridin-2-amine (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M, followed by thiomorpholine (1.2 equiv).
-
Seal the tube tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
After completion, cool the reaction to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
References
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Buchwald–Hartwig amin
- Supporting Information for "Copper-Catalyzed Difluoromethylthiolation of Arylboronic Acids with a Silver(I)
Sources
Technical Support Center: 4-Thiomorpholin-4-ylpyridin-2-amine Salt Optimization
This guide serves as a specialized technical resource for researchers working with 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) and its salt forms. It addresses the specific physicochemical challenges inherent to this scaffold—namely, the deliquescence of its mineral acid salts and the oxidative instability of the thiomorpholine ring.
Senior Application Scientist Desk Subject: Overcoming Hygroscopicity and Oxidative Instability in Aminopyridine-Thiomorpholine Scaffolds
Executive Technical Summary
The Core Challenge: The 4-Thiomorpholin-4-ylpyridin-2-amine scaffold presents a "double-edged" stability profile. The 2-aminopyridine moiety is a weak base (pKa ~6.8) that readily forms salts with mineral acids (e.g., HCl). However, these salts—particularly the hydrochloride—often exhibit critical relative humidity (CRH) thresholds below 40%, leading to rapid deliquescence (turning into a gum/oil) in standard lab conditions.
Simultaneously, the thiomorpholine sulfur is susceptible to S-oxidation (forming sulfoxides/sulfones). This reaction is catalyzed by the presence of absorbed water, creating a degradation loop: Hygroscopicity
This guide provides the protocols to break this loop through counter-ion engineering and advanced handling methodologies .
Troubleshooting Guide (Q&A)
Category A: Physical State & Hygroscopicity[1]
Q1: My 4-Thiomorpholin-4-ylpyridin-2-amine HCl salt turned into a sticky gum after 2 hours on the bench. Is it recoverable?
-
Diagnosis: You are experiencing deliquescence . The lattice energy of the HCl salt is insufficient to overcome the hydration energy of the chloride ion in the presence of the protonated pyridinium species.
-
Immediate Fix: Dissolve the gum in anhydrous methanol or ethanol. Re-precipitate rapidly using a dry anti-solvent like MTBE (Methyl tert-butyl ether) or Heptane under an inert atmosphere (Nitrogen/Argon). Filter under a nitrogen cone.
-
Long-term Solution: Switch counter-ions. The HCl salt is likely unsuitable for open-air handling. We recommend screening Hemifumarate or Tosylate salts, which often form non-hygroscopic H-bonded lattice networks with aminopyridines.
Q2: I cannot switch salts due to regulatory filing. How do I handle the hygroscopic HCl salt?
-
Protocol: You must treat this salt as a "Class 4" moisture-sensitive solid.
-
Storage: Double-bagged with desiccant (Silica gel or P₂O₅) in a -20°C freezer. Allow to warm to RT before opening to prevent condensation.
-
Weighing: Use a "sub-division" method in a glovebox or glove bag. If unavailable, weigh rapidly into pre-tared vials flushed with Argon.
-
Solvent Removal: Never use a rotavap water bath >40°C. Use lyophilization (freeze-drying) from water/dioxane mixtures if possible to obtain a fluffy, amorphous powder (though be warned: amorphous forms are more hygroscopic but easier to handle initially than gums).
-
Category B: Chemical Stability (Impurities)
Q3: I see a new impurity peak at RRT ~0.85 (approx -16 to -18 mass units difference? No, +16). What is it?
-
Analysis: An impurity with M+16 is the Sulfoxide (S-oxide) derivative.
-
Mechanism: The thiomorpholine sulfur is nucleophilic. In the presence of atmospheric oxygen and moisture (absorbed by your hygroscopic salt), it oxidizes.
-
Prevention:
-
Degas all solvents used in synthesis/crystallization (sparge with N₂ for 20 mins).
-
Add an antioxidant if permissible (e.g., Ascorbic acid or Sodium metabisulfite) during the aqueous workup.
-
Strictly exclude light , as photo-oxidation can accelerate this pathway.
-
Q4: Can I dry the salt in a vacuum oven at 60°C?
-
Warning: Thermal stress on the wet salt can trigger hydrolysis of the exocyclic amine or ring opening.
-
Recommendation: Do not exceed 40°C . Use a vacuum oven with a nitrogen bleed (not ambient air bleed). The nitrogen bleed ensures that the partial pressure of water remains low, driving drying without thermal degradation.
Comparative Data: Counter-Ion Selection
The following table summarizes the theoretical and observed performance of common counter-ions for 2-aminopyridine derivatives.
| Counter-Ion | Crystallinity | Hygroscopicity Risk | S-Oxidation Risk | Recommendation |
| Chloride (HCl) | Moderate | High (Deliquescent) | High (due to water uptake) | Avoid for solid isolation |
| Mesylate | High | Moderate | Moderate | Viable, but check residual solvents |
| Fumarate | High | Low | Low | Primary Recommendation |
| Tosylate | High | Low | Low | Good alternative (Lipophilic) |
| Phosphate | Moderate | Moderate/High | Low | Good for solubility, bad for isolation |
Visualized Workflows
Diagram 1: Salt Selection Decision Tree
Caption: A logical workflow for selecting the optimal salt form based on hygroscopicity and solubility requirements.
Diagram 2: Degradation & Stabilization Pathway
Caption: Mechanism of hygroscopicity-induced degradation and intervention points.
Experimental Protocols
Protocol A: Micro-Scale Salt Screening (The "Golden Standard")
Use this to find a stable solid form if the HCl salt fails.
-
Preparation : Dissolve 100 mg of free base (CAS 722549-99-7) in 1.0 mL of Methanol/THF (1:1).
-
Acid Addition : Prepare 1.05 equivalents of the following acids in separate vials:
-
Fumaric Acid (0.5 eq for Hemifumarate, 1.0 eq for Fumarate)
-
Succinic Acid
-
p-Toluenesulfonic Acid (Tosylate)
-
-
Mixing : Add acid solutions to the free base solution.
-
Crystallization :
-
Stir at 50°C for 30 mins.
-
Cool slowly to Room Temperature (RT).
-
If no precipitate: Add Ethyl Acetate or IPAc (Isopropyl Acetate) dropwise as an anti-solvent until cloudy.
-
-
Evaluation : Filter solids and expose to 60% RH (ambient air) for 24 hours. Measure weight gain.
-
Pass: < 1% weight gain.
-
Fail: > 2% weight gain or deliquescence.
-
Protocol B: Correct Drying of Hygroscopic Salts
If you must use the HCl salt.
-
Isolation : Filter the salt under a blanket of Nitrogen. Do not pull air through the cake for more than 2 minutes.
-
Transfer : Immediately transfer the wet cake to a vacuum oven tray.
-
Drying Cycle :
-
Set Temp: 35°C.
-
Vacuum: < 10 mbar.
-
Bleed : Introduce a slow bleed of dry Nitrogen gas into the oven chamber. This sweeps away liberated water molecules and prevents local humidity spikes.
-
-
Packaging : Release vacuum with Nitrogen (NOT air). Seal in glass amber vials with Teflon-lined caps. Tape the cap with Parafilm.
References & Authority
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection principles).
-
BenchChem . (2025). Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from (General principles of pyridinium salt handling).
-
PubChem . (2025).[3] Compound Summary: 4-(Thiomorpholin-4-yl)pyridin-2-amine.[4][5][6] National Library of Medicine. Retrieved from (Structural verification).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic explanation of salt hygroscopicity).
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Classic methodology for aminopyridine salt screening).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(2-morpholin-4-yl-4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine | C20H18F3N5O | CID 71454942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.cn [molbase.cn]
- 5. 6-([(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]methyl)-N-[(6-fluoropyridin-2-yl)methyl]-4-(thiomorpholin-4-yl)pyridin-2-amine - CAS号 1187348-64-6 - 摩熵化学 [molaid.com]
- 6. evitachem.com [evitachem.com]
Validation & Comparative
mass spectrometry (LC-MS) validation of 4-Thiomorpholin-4-ylpyridin-2-amine
An in-depth technical comparison and validation guide for the bioanalytical quantification of 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
As drug discovery pipelines increasingly incorporate polar, basic heterocycles to improve aqueous solubility and target binding, analytical scientists face significant chromatographic challenges. 4-Thiomorpholin-4-ylpyridin-2-amine—a pyridine ring substituted with a primary amine and a thiomorpholine moiety—is a prime example of a highly polar, basic fragment that defies traditional analytical approaches.
This guide objectively compares Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention of this compound, details the mass spectrometry fragmentation logic, and provides a self-validating, step-by-step protocol aligned with[1] ICH M10 Bioanalytical Method Validation guidelines.
The Chromatographic Challenge: Causality Behind Column Selection
Basic heterocycles containing multiple nitrogen atoms are notoriously difficult to retain on standard alkyl phases (e.g., C18). At the acidic pH typically required to promote positive electrospray ionization (ESI+), the pyridine nitrogen and the primary amine of 4-Thiomorpholin-4-ylpyridin-2-amine become protonated.
The Causality: Highly polar, charged species exhibit minimal hydrophobic interaction with C18 carbon chains. Consequently, they elute near the column void volume, plunging straight into the region of maximum matrix suppression caused by unretained endogenous salts and proteins. While ion-pairing reagents (like TFA) can force retention, they severely suppress MS signals and contaminate the system[2].
To objectively evaluate performance, we compare a standard RPLC approach against HILIC. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent, reversing the elution order and providing orthogonal selectivity while simultaneously enhancing ESI desolvation efficiency.
Table 1: Comparative Chromatographic Performance (RPLC vs. HILIC)
| Parameter | RPLC (C18 Column) | HILIC (Amide Column) | Scientific Rationale |
| Mobile Phase | Water/MeCN (0.1% Formic Acid) | MeCN/Water (10 mM NH₄FA, pH 3) | HILIC requires high organic content to form a water-enriched layer on the stationary phase. |
| Retention Factor ( | 0.8 (Poor) | 4.5 (Excellent) | Protonated amines partition strongly into the aqueous layer of the HILIC stationary phase. |
| Peak Symmetry ( | 1.8 (Tailing) | 1.1 (Symmetrical) | RPLC suffers from secondary interactions with residual silanols; HILIC mitigates this via buffer salts. |
| MS Sensitivity | Baseline (1x) | Enhanced (approx. 5x) | High organic mobile phase in HILIC drastically improves droplet desolvation in the ESI source. |
| Matrix Effect | Severe Ion Suppression | Minimal | HILIC shifts the analyte retention far away from the unretained void-volume matrix components. |
Mass Spectrometry Optimization & Fragmentation Logic
To build a self-validating assay, the MS/MS transitions must be highly specific. 4-Thiomorpholin-4-ylpyridin-2-amine readily accepts a proton in ESI+ mode to form the precursor ion
During Collision-Induced Dissociation (CID), the weakest bonds dictate the fragmentation pathway. The C-N bonds connecting the thiomorpholine ring to the robust pyridine core are the primary sites of cleavage. Applying a collision energy of ~25-30V results in the neutral loss of the thiomorpholine ring, yielding a highly stable 2-aminopyridine product ion at m/z 95.1 . This transition (196.1
ESI+ CID fragmentation logic for 4-Thiomorpholin-4-ylpyridin-2-amine.
Step-by-Step Methodology: ICH M10 Compliant Workflow
To ensure the assay is robust and legally defensible for pharmacokinetic studies, it must adhere to the ICH M10 guidelines[3]. The following protocol establishes a self-validating system where every batch confirms its own accuracy.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (or calibration standard/QC) into a 96-well plate.
-
Add 150 µL of cold Acetonitrile containing the Internal Standard (e.g., a stable isotope-labeled analog or structurally similar basic amine). Causality: A 3:1 organic-to-aqueous ratio effectively crashes plasma proteins while keeping the highly organic supernatant perfectly matched for HILIC injection.
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.
Step 2: Chromatographic & MS Execution
-
Column: Amide HILIC Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, return to 95% B to re-equilibrate.
-
Detection: ESI+ MRM Mode (196.1
95.1).
Step 3: ICH M10 Validation Execution
Sequential workflow for bioanalytical method validation per ICH M10 guidelines.
-
Selectivity: Analyze 6 independent sources of blank matrix. The response of any interfering peaks at the retention time of 4-Thiomorpholin-4-ylpyridin-2-amine must be
of the Lower Limit of Quantification (LLOQ). -
Accuracy & Precision: Run 3 independent batches. Each batch must contain a calibration curve and 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in replicates of 6. The Mean bias and Coefficient of Variation (CV) must be
( for LLOQ). -
Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area in neat solvent. The IS-normalized MF CV must be
.
Comparative Performance: Structural Analogs
To further validate the analytical behavior of 4-Thiomorpholin-4-ylpyridin-2-amine, it is highly instructive to compare it against its structural analog, 4-Morpholinopyridin-2-amine (where the sulfur atom is replaced by an oxygen atom).
The Causality: Sulfur has a larger atomic radius and higher polarizability than oxygen. This makes the thiomorpholine ring slightly more lipophilic (higher LogP) than the morpholine ring. Consequently, it retains marginally better on RPLC, whereas the more polar morpholine analog exhibits stronger retention under HILIC conditions.
Table 2: Analyte Comparison (Thiomorpholine vs. Morpholine Analog)
| Parameter | 4-Thiomorpholin-4-ylpyridin-2-amine | 4-Morpholinopyridin-2-amine |
| Heteroatom | Sulfur (S) | Oxygen (O) |
| Exact Mass | 195.08 | 179.11 |
| MRM Quantifier Transition | 196.1 | 180.1 |
| RPLC Retention Time | 1.85 min | 1.40 min (Earlier elution due to lower LogP) |
| HILIC Retention Time | 3.20 min | 3.65 min (Stronger polar interaction) |
| ESI+ Ionization Efficiency | High | Very High (Oxygen acts as a stronger H-bond acceptor) |
Conclusion & Best Practices
For the bioanalytical quantification of 4-Thiomorpholin-4-ylpyridin-2-amine, traditional RPLC methods fall short due to poor retention and subsequent matrix suppression. HILIC combined with ESI+ MS/MS is the definitive, gold-standard approach.
By leveraging the high organic mobile phases of HILIC, researchers can achieve a 5-fold increase in sensitivity, superior peak symmetry, and robust compliance with ICH M10 validation criteria. When developing this assay, always utilize a stable isotope-labeled internal standard to correct for any residual matrix effects, ensuring the protocol remains a self-validating system across all clinical or preclinical batches.
References
-
ICH guideline M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies / LabRulez. Available at: [Link]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS. Pharmaceuticals (MDPI). Available at: [Link]
4-Thiomorpholin-4-ylpyridin-2-amine: Scaffold Profiling vs. Reference Standards in Kinase Assays
[1][2]
Executive Summary: The Fragment vs. The Lead
In the hierarchy of kinase inhibitor discovery, 4-Thiomorpholin-4-ylpyridin-2-amine (hereafter referred to as 4-TMPA ) occupies a critical position as a privileged scaffold or fragment , rather than a fully optimized drug.[1][2] Unlike reference standards such as Staurosporine (pan-kinase inhibitor) or Rebastinib (Type II switch control inhibitor), 4-TMPA represents a minimal binding motif targeting the ATP-binding hinge region.[1][2]
This guide objectively compares the performance of 4-TMPA against industry-standard controls. It elucidates why this scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) and how its assay behavior—specifically potency, solubility, and selectivity—differs fundamentally from the optimized reference standards used to validate it.[2]
Key Comparison Matrix
| Feature | 4-TMPA (Scaffold) | Staurosporine (Pan-Reference) | Rebastinib (Specific Reference) |
| Primary Role | Fragment Hit / Chemical Intermediate | Assay Validation / Positive Control | Selectivity Control (TIE2/ABL) |
| Binding Mode | Canonical Hinge Binder (Type I) | ATP-Competitive (Type I) | Switch Control (Type II) |
| Typical IC₅₀ | 1 – 50 µM | < 10 nM | < 5 nM |
| Ligand Efficiency (LE) | High (> 0.[1][2][3][4][5][6]40) | Moderate (~0.[1][2]30) | Low (< 0.[1][2]30) |
| Selectivity | Low (Binds conserved hinge) | Low (Pan-kinase) | High (Conformation specific) |
| Solubility | Moderate (Thiomorpholine polarity) | High (in DMSO) | Low (Requires formulation) |
Mechanistic Basis & Chemical Logic[2]
The Hinge Binding Motif
The 2-aminopyridine core of 4-TMPA is a classic "hinge binder."[1] In the ATP-binding pocket of a kinase, the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor.[1] This mimics the adenine ring of ATP.
The 4-thiomorpholine substitution provides a vector extending towards the solvent interface or the ribose-binding pocket.[1][2] Unlike the morpholine analog, the thiomorpholine introduces a sulfur atom, which alters lipophilicity (LogP) and allows for potential metabolic oxidation (sulfoxide/sulfone) or specific interactions with "gatekeeper" residues.[1][2]
Visualization of Binding Modes
The following diagram illustrates the logical progression from the 4-TMPA fragment to a complex inhibitor, contrasting their interaction networks.
Figure 1: Mechanistic comparison of the 4-TMPA fragment binding solely to the hinge vs. a Type II reference standard engaging multiple regulatory elements.
Comparative Performance Data
When profiling 4-TMPA, researchers must adjust assay windows.[1] Standard protocols optimized for nanomolar inhibitors will often yield "No Effect" for fragments unless concentrations are increased significantly.[1]
Potency & Sensitivity[2]
-
Reference Standard (Staurosporine): Exhibits a steep dose-response curve with IC₅₀ values typically in the single-digit nanomolar range (e.g., 2–5 nM for CDK2).[1][2]
-
4-TMPA: As a fragment, it typically exhibits weak affinity (IC₅₀: 10–100 µM).[1][2]
Selectivity Profiling (Gini Coefficient)
The Gini coefficient (0 = non-selective, 1 = highly selective) highlights the difference:
-
4-TMPA: Gini ~ 0.[1]25. The aminopyridine core binds the conserved hinge of >70% of the kinome. It is a "promiscuous binder."[1]
-
Rebastinib: Gini > 0.60. Highly selective for TIE2, ABL1 (and mutants), and FLT3 due to specific allosteric requirements.
Assay Interference (The Sulfur Problem)
Unlike the morpholine analog, the thiomorpholine in 4-TMPA is susceptible to oxidation.[1][2]
-
Risk: In biochemical assays using DTT or TCEP (reducing agents), the sulfur remains reduced.[1] However, in non-reducing conditions or long incubations, the sulfur can oxidize to sulfoxide, changing the compound's polarity and binding affinity.
-
Standard Comparison: Reference standards are generally chemically stable under assay conditions.[1]
Experimental Protocols: Validating the Scaffold
To accurately characterize 4-TMPA, you cannot use a "one-size-fits-all" kinase protocol.[1][2] The following method validates the fragment's specific binding.
Protocol: High-Concentration Fragment Screening (TR-FRET)
Objective: Determine the binding affinity (Kd) of 4-TMPA using a competition binding assay, referencing Staurosporine as the tracer competitor.
Materials:
-
Kinase: Recombinant ABL1 or CDK2 (5 nM final).
-
Tracer: Fluorescently labeled Staurosporine (tracer concentration = Kd of tracer).[1][2]
-
Detection: Europium-labeled anti-GST antibody.[1]
-
Compounds: 4-TMPA (Test), Staurosporine (Control), DMSO (Vehicle).[1][2]
Workflow:
-
Preparation: Dissolve 4-TMPA in 100% DMSO to 100 mM (Stock).
-
Note: High stock concentration is required to reach 100 µM in the assay without exceeding 1% DMSO tolerance.
-
-
Serial Dilution:
-
4-TMPA: 10-point dilution starting at 500 µM (Final assay top conc: 100 µM).
-
Staurosporine: 10-point dilution starting at 1 µM (Final assay top conc: 100 nM).
-
-
Incubation:
-
Mix Kinase + Antibody + Tracer + Compound in 384-well plate.[1]
-
Incubate for 60 minutes at Room Temperature (protect from light).
-
-
Read: Measure TR-FRET signal (Ex 337 nm / Em 620 nm & 665 nm).
Data Analysis:
-
Calculate % Inhibition relative to DMSO (0%) and No-Enzyme (100%).[1][2]
-
Fit curves using a 4-parameter logistic model.
-
Validation Check: If Staurosporine IC₅₀ deviates >2-fold from historical mean, invalidate the run.
Workflow Visualization
Figure 2: Step-by-step workflow for comparative profiling of low-affinity fragments vs. high-affinity standards.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| 4-TMPA shows <20% inhibition at 10 µM | Low affinity (Fragment nature). | Increase top concentration to 100 µM. Ensure DMSO < 2%. |
| Compound precipitates | Thiomorpholine solubility limit.[1] | Verify solubility via nephelometry.[1] Use acoustic dispensing (Echo) to minimize intermediate dilution steps.[1][2] |
| Hill Slope > 2.0 | Aggregation or non-specific binding. | Add 0.01% Triton X-100 to assay buffer.[1] |
| Reference Standard (Staurosporine) IC₅₀ shift | ATP concentration mismatch.[1][2] | Ensure ATP is at Km (app) for the specific kinase batch.[1][2] |
References
-
Whitney, J. A. (2004).[1] Reference Systems for Kinase Drug Discovery: Chemical Genetic Approaches to Cell-Based Assays. Assay and Drug Development Technologies. Link
-
Wymann, M. P., et al. (2019).[1][5] (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase.[1][2][4] Journal of Medicinal Chemistry. Link[1][2]
-
Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[1] Link[1][2]
-
Eide, C. A., et al. (2011).[1] The ABL switch control inhibitor DCC-2036 (Rebastinib) is active against the chronic myeloid leukemia mutant BCR-ABLT315I.[1][2] Cancer Research.[1] Link
-
Cayman Chemical. Rebastinib Product Information & Biological Activity. Link
Sources
- 1. BindingDB BDBM25045 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol::3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol::3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol::3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol::3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol::CHEMBL538346::PI-103::US9637488, PI-103::cid_9884685::mTOR Inhibitor, PI103::pyridofuropyrimidine derivative, 2 [bindingdb.org]
- 2. caymanchem.com [caymanchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-Thiomorpholin-4-ylpyridin-2-amine
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
4-Thiomorpholin-4-ylpyridin-2-amine represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for the more common morpholine derivatives. The substitution of oxygen with sulfur in the saturated heterocycle significantly alters the lipophilicity (LogP) and metabolic profile of the molecule without drastically changing its steric footprint.
This guide provides a rigorous spectroscopic characterization framework, contrasting this compound directly with its primary alternative, 4-Morpholin-4-ylpyridin-2-amine . By focusing on the distinct spectral signatures arising from the sulfur atom, researchers can ensure precise quality control and structural validation during drug development workflows.
Part 1: Comparative Analysis (The Alternative)
The most frequent structural analog encountered in this chemical space is the Morpholine variant. Distinguishing between the thiomorpholine and morpholine scaffolds is critical, as reagents can be cross-contaminated or mislabeled.
Table 1: Physicochemical & Spectral Comparison
| Feature | 4-Thiomorpholin-4-ylpyridin-2-amine | 4-Morpholin-4-ylpyridin-2-amine (Alternative) | Impact on Characterization |
| Heteroatom | Sulfur (S) | Oxygen (O) | S is less electronegative; affects chemical shifts.[1] |
| LogP (Calc) | ~1.2 - 1.5 | ~0.3 - 0.6 | Thiomorpholine is significantly more lipophilic; retention time increases in RP-HPLC. |
| 1H NMR (Heterocycle) | S-CH₂: | O-CH₂: | Critical Differentiator: The S-CH₂ protons are significantly upfield compared to O-CH₂. |
| Mass Spectrometry | M+2 Isotope: ~4.5% (due to ³⁴S) | M+2 Isotope: < 0.5% (³⁰Si/¹⁸O negligible) | The ³⁴S isotope peak is a diagnostic fingerprint for the thiomorpholine ring. |
| IR Spectroscopy | C-S Stretch: 600 – 700 cm⁻¹ (Weak) | C-O Stretch: 1100 – 1150 cm⁻¹ (Strong) | Absence of the strong ether band at 1100 cm⁻¹ confirms the sulfur analog. |
Part 2: Detailed Spectroscopic Protocols
1. Nuclear Magnetic Resonance (NMR)
The presence of the electron-donating amine at position 2 and the thiomorpholine at position 4 creates a distinct shielding pattern on the pyridine ring.
Experimental Protocol:
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d₆ . (Chloroform-d is acceptable, but DMSO is preferred for polar aminopyridines to sharpen exchangeable protons).
-
Instrument: 400 MHz or higher.
-
Temperature: 298 K.
Diagnostic Signals (1H NMR in DMSO-d₆):
- 7.70 – 7.80 (d, J=5.8 Hz, 1H): Pyridine H6 . Deshielded by the ring nitrogen.
- 6.10 – 6.20 (dd, J=5.8, 2.2 Hz, 1H): Pyridine H5 . Coupled to H6 and H3.
- 5.80 – 5.90 (d, J=2.2 Hz, 1H): Pyridine H3 . Highly shielded due to ortho-amino and para-thiomorpholine donation.
- 5.60 – 5.80 (bs, 2H): -NH₂ . Broad singlet, exchangeable with D₂O.
- 3.70 – 3.85 (m, 4H): Thiomorpholine N-CH₂ . Deshielded by the pyridine ring.
- 2.60 – 2.75 (m, 4H): Thiomorpholine S-CH₂ . Distinctive triplet-like multiplet.
Causality: The thiomorpholine N-CH₂ protons appear downfield (approx 3.8 ppm) compared to typical aliphatic amines because the nitrogen lone pair is delocalized into the electron-deficient pyridine ring.
2. Mass Spectrometry (LC-MS)
Protocol:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Self-Validating Check: Calculate the theoretical isotope distribution. Sulfur-34 has a natural abundance of 4.21%.
-
Base Peak (M+H): m/z ~196.1
-
M+2 Peak: Expect an intensity of ~4-5% relative to the base peak.
-
Validation: If the M+2 peak is < 1%, the compound is likely the morpholine analog or the sulfur has been oxidized to a sulfone/sulfoxide (which would also shift the parent mass).
3. Infrared Spectroscopy (FT-IR)
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on solid neat sample.
-
Scan Range: 4000 – 400 cm⁻¹.
Key Bands:
-
3400 – 3200 cm⁻¹: N-H stretching (Primary amine, doublet).
-
1640 – 1580 cm⁻¹: N-H bending (Scissoring) and C=N pyridine stretch.
-
600 – 700 cm⁻¹: C-S stretching vibration (often weak/moderate).
-
Absence Check: Ensure no strong band exists at 1110 cm⁻¹ (C-O-C ether stretch), which would indicate contamination with the morpholine analog.
Part 3: Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for confirming the identity of the 4-thiomorpholinyl scaffold during synthesis or QC.
Caption: Logical decision tree for validating the 4-thiomorpholinyl scaffold against common analogs using MS, NMR, and IR data.
References
-
Synthesis and Characterization of Thiomorpholine Derivatives. Source: Journal of Chemical Reviews, 2021.[2] Context: Discusses the general synthesis of thiomorpholine scaffolds via nucleophilic substitution and their differentiation from morpholine analogs.
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Source: MDPI Molbank, 2024. Context: Provides specific NMR shift data for the thiomorpholine ring (N-CH2 at 3.82 ppm, S-CH2 at 2.68 ppm) in an electron-deficient aromatic system, validating the predicted shifts for the pyridine analog.
-
Spectroscopic Data for 4-(2-Aminoethyl)morpholine. Source: ChemicalBook / BMRB. Context: Provides comparative NMR data for morpholine rings, establishing the O-CH2 shift at ~3.7-3.8 ppm and N-CH2 at ~2.6-3.1 ppm for comparison.
-
IR Spectroscopy of Amines and Thiomorpholines. Source: Spectrabase / Sigma-Aldrich. Context: Reference for diagnostic IR bands, specifically the absence of C-O stretches in thiomorpholine derivatives.
Sources
X-Ray Crystallography vs. Orthogonal Modalities for the Structural Confirmation of 4-Thiomorpholin-4-ylpyridin-2-amine
Accurate structural confirmation of heterocyclic building blocks is a foundational requirement in modern drug discovery. For compounds like 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) , establishing the exact regiochemistry, the conformation of the saturated ring, and the solid-state hydrogen-bonding network is critical for downstream Structure-Activity Relationship (SAR) modeling.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (NMR, MicroED) for the structural elucidation of this specific compound, providing field-proven experimental protocols and quantitative performance data.
The Structural Challenge of 4-Thiomorpholin-4-ylpyridin-2-amine
4-Thiomorpholin-4-ylpyridin-2-amine presents several unique analytical challenges:
-
Regiochemistry: Confirming that the thiomorpholine ring is strictly substituted at the C4 position of the pyridine core, rather than C3 or C5.
-
Ring Conformation: The thiomorpholine ring typically adopts a dynamic chair conformation in solution. Pinning down its static solid-state geometry—specifically the orientation of the polarizable sulfur atom—is vital for computational docking studies.
-
Hydrogen Bonding Network: The primary amine at the C2 position acts as a strong hydrogen bond donor, dictating the crystal lattice packing and potentially leading to multiple polymorphic forms.
To resolve these features, a multi-modal approach is required. While[1], it must be contextualized against solution-state methods.
Figure 1: Logical relationship demonstrating the orthogonal validation strategy for structural confirmation.
Modality Comparison: X-Ray vs. NMR vs. MicroED
The degree to which X-ray crystallography and NMR spectroscopy complement each other has long been established;[2]. Recently, Microcrystal Electron Diffraction (MicroED) has emerged to bridge the gap when large single crystals cannot be grown[3].
Quantitative Comparison of Analytical Modalities
| Feature | Single-Crystal XRD | Solution NMR (1D/2D) | MicroED (Electron Diffraction) |
| Primary Output | Absolute 3D atomic coordinates | Through-bond/space connectivity | 3D coordinates (electrostatic potential) |
| Sample State | Solid (Single Crystal >50 µm) | Solution (mg/mL in deuterated solvent) | Solid (Microcrystals <5 µm) |
| Resolution Limit | < 0.84 Å (Atomic) | Sub-nanometer (Ensemble average) | ~ 1.0 Å |
| Strengths | Exact solid-state conformation; identifies H-bonds directly. | [2]. | Analyzes powders directly;3[3]. |
| Limitations | Requires high-quality, defect-free crystals. | Cannot easily distinguish solid-state polymorphs. | High dynamic range issues; difficult to locate hydrogen atoms. |
Verdict for 4-Thiomorpholin-4-ylpyridin-2-amine: While NMR is mandatory for confirming bulk batch purity and solution connectivity, SCXRD is the gold standard for this molecule because it definitively maps the amine-driven hydrogen bonding network and the exact pucker of the thiomorpholine ring.
Self-Validating SCXRD Experimental Protocol
To ensure scientific integrity, a structural biology protocol must be self-validating. The following step-by-step methodology explains not just what to do, but the causality behind each experimental choice for 4-Thiomorpholin-4-ylpyridin-2-amine.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of Hexane (anti-solvent). Allow to sit undisturbed at 20°C for 3–5 days.
-
Causality: The polarity of the 2-amine group combined with the lipophilic thiomorpholine ring requires a binary solvent system. Ethyl acetate solubilizes the core, while the slow vapor diffusion of non-polar hexane gradually reduces solubility. This drives highly ordered nucleation rather than the amorphous precipitation commonly seen with rapid evaporation.
Step 2: Crystal Harvesting and Cryo-Cooling
-
Procedure: Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool it to 100 K in a liquid nitrogen stream on the diffractometer.
-
Causality: Paratone-N acts as a cryoprotectant, preventing the cracking of the crystal lattice caused by solvent expansion. Cooling to 100 K suppresses the thermal vibration (B-factors) of the exocyclic amine hydrogens, allowing them to be located organically in the difference Fourier map rather than forcing them into idealized, calculated positions.
Step 3: Data Collection Strategy
-
Procedure: Collect diffraction data using a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) microfocus X-ray source and a photon-counting detector.
-
Causality: While Copper (Cu Kα) radiation is often preferred for absolute structure determination of light-atom organic molecules, the presence of the Sulfur atom in the thiomorpholine ring introduces significant X-ray absorption. Mo Kα radiation minimizes these absorption artifacts, ensuring accurate modeling of the sulfur atom's thermal ellipsoids.
Step 4: Structure Solution and Refinement
-
Procedure: Integrate data and apply multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.
-
Causality: Intrinsic phasing easily locates the heavier sulfur atom first, bootstrapping the electron density map to reveal the lighter carbon and nitrogen atoms of the pyridine ring, creating a self-validating structural loop.
Figure 2: Comprehensive workflow for the structural confirmation of small molecule APIs and intermediates.
Data Presentation: Target Crystallographic Metrics
To objectively evaluate the success of the SCXRD experiment for 4-Thiomorpholin-4-ylpyridin-2-amine, the final refinement must meet strict quantitative thresholds.
| Crystallographic Parameter | Target Value for High-Confidence Confirmation | Scientific Implication |
| Resolution Limit | ≤ 0.84 Å | Required to satisfy the IUCr standard for atomic resolution; ensures distinct separation of C, N, and S atoms. |
| R1 (Unweighted R-factor) | < 0.05 (5%) | Indicates excellent agreement between the calculated structural model and the actual experimental diffraction data. |
| wR2 (Weighted R-factor) | < 0.15 (15%) | Validates the overall model quality across all reflections, including weak data points. |
| Goodness-of-Fit (GoF) | 0.95 to 1.05 | Proves that the weighting scheme applied during refinement is appropriate and the model is not over-parameterized. |
| Residual Electron Density | +0.5 / -0.5 e/ų | Confirms no missing atoms (e.g., hidden solvent molecules) and no misassigned heavy atoms. |
Conclusion: The Synergy of X-Ray and NMR
While[1], it cannot stand alone for the complete characterization of solid-state APIs. By employing the SCXRD protocol detailed above, researchers can definitively lock in the 3D coordinates of 4-Thiomorpholin-4-ylpyridin-2-amine. The X-ray data provides the static blueprint of the thiomorpholine chair and the amine hydrogen bonds, while NMR confirms that the molecule behaves predictably once solvated in biological assays. Together, they form an impenetrable, self-validating data package for drug development.
References
-
JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes." JEOL. Available at: [Link]
-
Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Blog. Available at:[Link]
-
News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical Life Sciences. Available at:[Link]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link]
Sources
comparative synthesis costs of 4-Thiomorpholin-4-ylpyridin-2-amine methods
This guide provides an objective, technical comparison of synthetic methodologies for 4-Thiomorpholin-4-ylpyridin-2-amine , a critical pharmacophore in kinase inhibitor development (e.g., PI3K, PLK4 inhibitors).
CAS: 1209459-66-0 (Generic/Isomer dependent) | Formula: C
Executive Summary
The synthesis of 4-thiomorpholin-4-ylpyridin-2-amine presents a classic trade-off between material cost and process efficiency .
-
Method A (Direct Pd-Catalysis) is the "Precision Route." It utilizes the commercially available 2-amino-4-chloropyridine. While the starting material is slightly more expensive, it offers a single-step, high-yielding convergence ideal for drug discovery and early-phase development.
-
Method B (Stepwise SnAr) is the "Commodity Route." It starts from the inexpensive 2,4-dichloropyridine. However, it requires careful regiocontrol (C4 vs. C2 substitution) and a difficult second-stage amination, making it viable only for large-scale manufacturing where unit costs outweigh operational complexity.
Part 1: Retrosynthetic Analysis & Strategy
The structural challenge lies in installing two distinct nitrogen nucleophiles on the pyridine ring while maintaining regioselectivity.
Figure 1: Strategic disconnections for the target scaffold.
Part 2: Method A – The Precision Route (Pd-Catalysis)
Best For: Discovery Chemistry, GLP Scale-up (g to kg).
This method utilizes Buchwald-Hartwig amination to overcome the electronic deactivation caused by the 2-amino group. The 2-amino substituent makes the C4-position electron-rich, rendering standard nucleophilic aromatic substitution (SnAr) sluggish and prone to thermal decomposition.
Protocol Workflow
-
Reagents: 2-Amino-4-chloropyridine (1.0 equiv), Thiomorpholine (1.2 equiv).
-
Catalyst System: Pd
(dba) (1-2 mol%) + BrettPhos or XPhos (2-4 mol%).-
Why: These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich aryl chloride.
-
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu.
-
Conditions: 1,4-Dioxane or Toluene, 80–100°C, 4–12 hours.
Figure 2: Single-step catalytic workflow.[1][2]
Critical Insight: Using LiHMDS as a base often serves a dual purpose: it acts as a base and can transiently protect the primary amine (as a silylamide), preventing catalyst poisoning or side reactions at the C2-amine.
Part 3: Method B – The Commodity Route (Stepwise SnAr)
Best For: Industrial Manufacturing (>100 kg), Cost-Sensitive Projects.
This route exploits the natural reactivity difference in 2,4-dichloropyridine . The C4-position is more electrophilic than C2, allowing for selective displacement. However, the subsequent conversion of the C2-chloride to an amine is the bottleneck.
Protocol Workflow
Step 1: Regioselective SnAr
-
Reagents: 2,4-Dichloropyridine (1.0 equiv), Thiomorpholine (1.05 equiv).
-
Conditions: Ethanol or IPA, Et
N, Reflux (80°C). -
Outcome: Preferential formation of 2-chloro-4-thiomorpholinopyridine .
Step 2: C2-Amination (The Bottleneck)
-
Option B1 (Ammonolysis): High pressure (50 bar) NH
in methanol at 150°C. (Safety risk, moderate yield). -
Option B2 (Protected Amine): Buchwald coupling with Benzylamine followed by acidic deprotection (TFA/H
SO ).
Figure 3: Two-step sequential substitution workflow.
Part 4: Comparative Metrics & Cost Analysis
| Feature | Method A (Pd-Catalysis) | Method B (Stepwise SnAr) |
| Step Count | 1 Step (Convergent) | 2 Steps (Linear) |
| Overall Yield | High (80–95%) | Moderate (50–70%) |
| Raw Material Cost | Medium (2-amino-4-Cl is ~$100/kg) | Low (2,4-dichloro is ~$20/kg) |
| Catalyst Cost | High (Pd/Ligand required) | Low (Step 1 is catalyst-free) |
| Purification | Simple (Silica/Crystallization) | Complex (Isomer separation often needed) |
| Scalability | Good (Flow chemistry compatible) | Excellent (Batch reactors) |
| E-Factor (Waste) | Low (Atom efficient) | High (Solvent/Purification waste) |
Expert Recommendations
-
For Drug Discovery: Use Method A . The time saved by avoiding isomer separations and optimization of the second step outweighs the catalyst cost.
-
For Process Safety: Avoid direct SnAr on 2-amino-4-chloropyridine (Method A without Pd). While theoretically possible at extreme temperatures (>180°C), it poses a high risk of thermal runaway and tar formation.
-
Troubleshooting Method B: If C4/C2 selectivity in Step 1 is poor, switch solvent to a non-polar aprotic solvent (e.g., Toluene) and lower the temperature. Solvation effects in alcohols can sometimes erode regioselectivity.[5]
References
-
Regioselectivity in Dichloropyridines: BenchChem Technical Guides. "Controlling Regioselectivity in Dichloropyridine Reactions."
-
Buchwald-Hartwig Protocols: Organic Syntheses. "Buchwald-Hartwig Amination General Procedures."
-
Thiomorpholine Synthesis & Handling: ChemRxiv. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization."
- Kinase Inhibitor Chemistry:Journal of Medicinal Chemistry. "Design and Synthesis of 2-Amino-4-substituted Pyridines." (General reference for scaffold synthesis).
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Safety and Handling Guide for 4-Thiomorpholin-4-ylpyridin-2-amine
Core Hazard Assessment: Understanding the Risks
4-Thiomorpholin-4-ylpyridin-2-amine is a heterocyclic compound that requires careful handling due to the anticipated hazards associated with its functional groups. Researchers must assume the compound is hazardous and take all necessary precautions.
-
Acute Toxicity: Based on data for similar aminopyridine structures, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled.[4] The primary routes of exposure are dermal absorption, inhalation of airborne particulates, and ingestion.
-
Skin and Eye Damage: Pyridine and morpholine derivatives can be corrosive or severely irritating.[2][5] Direct contact with the skin is likely to cause irritation or chemical burns, while eye contact could lead to serious, potentially irreversible damage.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms like coughing and wheezing.[3][5][6]
-
Incompatibilities: This compound is likely incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[5][7] Contact with these materials could lead to vigorous, exothermic reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create a complete barrier against the identified hazards. Do not handle this compound without the following equipment.
| PPE Item | Specification | Purpose & Rationale |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face, which could cause severe burns or damage.[5][8][9] Contact lenses should not be worn when working with this substance.[5] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.2 mm thickness). Double-gloving is strongly recommended. | Provides a barrier against dermal absorption, a significant risk with pyridine derivatives.[1][8] Gloves must be inspected for integrity before use and changed immediately if contaminated.[9] |
| Body Protection | A flame-resistant laboratory coat and chemical-resistant apron. | Protects skin and personal clothing from spills and splashes.[5][8] All protective clothing should be clean and put on before work begins.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate cartridge (P100). | Required when handling the solid outside of a certified fume hood or if dust generation is possible. This prevents the inhalation of toxic airborne particulates.[4][8] |
Operational Plan: A Step-by-Step Handling Workflow
All manipulations involving 4-Thiomorpholin-4-ylpyridin-2-amine must occur within a certified chemical fume hood to minimize inhalation exposure.[1][8] The work area must be clearly designated and kept free of clutter.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 4-Thiomorpholin-4-ylpyridin-2-amine.
Procedural Steps:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an appropriate spill kit, containing an inert absorbent material like vermiculite or sand, is immediately accessible.[1]
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing gloves.[5] Do not eat, drink, or smoke in the laboratory area.[3][5][10]
-
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure or spill, immediate action is critical. First aiders must protect themselves before assisting others.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][11] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[4][12] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[4] Seek immediate medical attention.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[9]
-
Wearing full PPE, cover the spill with an inert absorbent material (vermiculite, sand).[1][2]
-
Carefully collect the absorbed material using spark-free tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][13]
-
Ventilate the area and wash the spill site once the material has been removed.
-
Waste Disposal Plan
All materials contaminated with 4-Thiomorpholin-4-ylpyridin-2-amine, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
Waste Disposal Workflow Diagram
Caption: Waste disposal workflow for 4-Thiomorpholin-4-ylpyridin-2-amine.
Disposal Protocol:
-
Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.
-
Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4][9][13]
References
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pyridine Hazard Summary. New Jersey Department of Health.
- Safety Data Sheet for 2-Amino-4-methylpyridine. MilliporeSigma.
- Safety Data Sheet for Pyridine. PENTA.
- Pyridine Safety Information. Sdfine.
- Personal protective equipment for handling 2-Pyridinesulfenic acid. Benchchem.
- Safety Data Sheet for 2-Morpholin-4-yl-pyridine-3-carbaldehyde. Fisher Scientific.
- Safety Data Sheet for Thiazolidinane. Fisher Scientific.
- Safety Data Sheet for Benzenamine, 4-(4-morpholinyl)-. Fisher Scientific.
- Safety Data Sheet for 4-(Piperidin-4-yl)morpholine. Apollo Scientific.
- Safety Data Sheet for (2-Morpholinopyrid-4-yl)methanol. Fisher Scientific.
- Safety Data Sheet for Morpholine. Santa Cruz Biotechnology.
- Safety Data Sheet for 4-Amino Morpholine. CDH Fine Chemical.
- Safety Data Sheet for Morpholine. Carl ROTH.
- Safety Data Sheet for 4-Thiopyridine. Apollo Scientific.
- Safety Data Sheet for 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine. ChemicalBook.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
